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Core Science & Biosynthesis

Foundational

4-(Benzyloxy)phenyl 4-tert-butylbenzoate chemical structure

An In-depth Technical Guide to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Abstract This technical guide provides a comprehensive scientific overview of 4-(benzyloxy)phenyl 4-tert-butylbenzoate, an aromatic ester of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Abstract

This technical guide provides a comprehensive scientific overview of 4-(benzyloxy)phenyl 4-tert-butylbenzoate, an aromatic ester of significant interest in materials science and synthetic chemistry. The document details the compound's core physicochemical properties, outlines a robust and detailed protocol for its synthesis via Steglich esterification, and provides a thorough guide to its characterization using modern spectroscopic techniques. The causality behind experimental choices, the reaction mechanism, and potential applications are discussed to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Core Properties and Chemical Structure

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an ester synthesized from 4-(benzyloxy)phenol and 4-tert-butylbenzoic acid. Its structure combines a stable benzyloxy ether linkage and a bulky tert-butyl group, which imparts specific solubility and thermal characteristics. These features make its derivatives candidates for applications in liquid crystals and as UV stabilizers.[1][2][3]

Chemical Structure:

Table 1: Physicochemical Properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

PropertyValueSource(s)
IUPAC Name 4-(benzyloxy)phenyl 4-tert-butylbenzoateN/A (Constructed from precursors)
Molecular Formula C₂₆H₂₆O₃N/A (Calculated)
Molecular Weight 386.49 g/mol N/A (Calculated)
Appearance Expected to be a white to off-white solid[4][5] (Inferred from solid nature of precursors)
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and THF; Insoluble in water.[6] (Inferred from precursor solubility)

Synthesis Methodology: Steglich Esterification

Synthesis Overview and Rationale

The synthesis of 4-(benzyloxy)phenyl 4-tert-butylbenzoate is efficiently achieved via the Steglich esterification. This method is exceptionally well-suited for this transformation due to its mild reaction conditions, which prevent side reactions and are compatible with the functional groups present in the starting materials.[7][8] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[9][10] This method is particularly advantageous for forming esters from substrates that may be sensitive to acid or high temperatures, which are common in other esterification methods like Fischer esterification.[8]

Reaction Mechanism

The Steglich esterification proceeds through a well-established, multi-step mechanism that ensures high efficiency:

  • Activation of Carboxylic Acid: The lone pair on the nitrogen of the carbodiimide (DCC) attacks the acidic proton of 4-tert-butylbenzoic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[9]

  • Acyl Transfer to Catalyst: DMAP, being a more potent nucleophile than the alcohol (4-(benzyloxy)phenol), attacks the carbonyl carbon of the O-acylisourea intermediate.[11] This step is crucial for sterically hindered alcohols and is the rate-determining step. This forms a reactive N-acylpyridinium salt ("active ester") and releases dicyclohexylurea (DCU).[9][11]

  • Nucleophilic Attack by Alcohol: The hydroxyl group of 4-(benzyloxy)phenol attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation: The intermediate collapses, yielding the final ester product, 4-(benzyloxy)phenyl 4-tert-butylbenzoate, and regenerating the DMAP catalyst.[8]

The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents used for the reaction, allowing for its convenient removal by filtration upon reaction completion.

Starting Material Data

Successful synthesis requires high-purity starting materials. The key properties of the reactants are summarized below.

Table 2: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety NotesSource(s)
4-(Benzyloxy)phenol C₁₃H₁₂O₂200.23119-122Irritating to eyes. May cause skin sensitization. Avoid contact with skin and eyes.[4][6][12]
4-tert-Butylbenzoic Acid C₁₁H₁₄O₂178.23168Causes skin irritation and serious eye irritation.[3][13]
DCC C₁₃H₂₂N₂206.3334-35Toxic, corrosive, and a potent sensitizer. Handle with extreme care in a fume hood.[9]
DMAP C₇H₁₀N₂122.17110-112Highly toxic and corrosive. Avoid inhalation and contact.[11]
Detailed Experimental Protocol

Materials:

  • 4-(Benzyloxy)phenol (1.0 eq)

  • 4-tert-Butylbenzoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(benzyloxy)phenol (1.0 eq), 4-tert-butylbenzoic acid (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature until all components are dissolved.

  • Initiation: Cool the flask to 0 °C using an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed as the reaction progresses.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), observing the consumption of the limiting starting material (4-(benzyloxy)phenol).

  • Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove any remaining DMAP), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain the pure 4-(benzyloxy)phenyl 4-tert-butylbenzoate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Steglich esterification process.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Outputs Reactant1 4-(Benzyloxy)phenol Process Steglich Esterification (Anhydrous DCM, 0°C to RT) Reactant1->Process Reactant2 4-tert-Butylbenzoic Acid Reactant2->Process Reagent1 DCC (Coupling Agent) Reagent1->Process Reagent2 DMAP (Catalyst) Reagent2->Process Product 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Process->Product Byproduct Dicyclohexylurea (DCU) (Precipitate) Process->Byproduct

Caption: Workflow for the synthesis of 4-(benzyloxy)phenyl 4-tert-butylbenzoate.

Purification and Characterization

Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The expected data are summarized below.

Table 3: Predicted Spectroscopic Data for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

TechniqueCharacteristic Signals
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0 (d, 2H), ~7.5 (d, 2H), ~7.4-7.3 (m, 5H), ~7.1 (d, 2H), ~7.0 (d, 2H), ~5.1 (s, 2H), ~1.35 (s, 9H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~157 (C-OAr), ~155 (C-OAr), ~145 (C-Ar), ~136 (C-Ar), ~130 (CH-Ar), ~129 (CH-Ar), ~128.5 (CH-Ar), ~128 (CH-Ar), ~127.5 (CH-Ar), ~125.5 (CH-Ar), ~122 (CH-Ar), ~115 (CH-Ar), ~70 (O-CH₂), ~35 (C-quat), ~31 (CH₃).
FT-IR (KBr, cm⁻¹)~3050 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch), ~1735 (Ester C=O stretch), ~1605 (Aromatic C=C stretch), ~1270 & ~1110 (Asymmetric & Symmetric C-O stretch).
Mass Spec. (ESI-MS) m/z: 387.19 [M+H]⁺, 409.17 [M+Na]⁺.

Note: NMR chemical shifts are predictions based on data from similar structures and precursors.[14][15][16][17][18] IR frequencies are based on characteristic group vibrations.[19][20]

Detailed NMR Assignments:

  • ¹H NMR: The two doublets at ~8.0 and ~7.5 ppm correspond to the aromatic protons on the 4-tert-butylbenzoyl ring system. The multiplet around 7.4-7.3 ppm represents the five protons of the benzyl group's phenyl ring. The two doublets at ~7.1 and ~7.0 ppm are from the 4-substituted phenyl ring of the phenol moiety. The sharp singlet at ~5.1 ppm is characteristic of the benzylic methylene (-CH₂-) protons. The most upfield and intense singlet at ~1.35 ppm corresponds to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The ester carbonyl carbon is expected around 165 ppm. The aromatic region will show multiple signals, with quaternary carbons (like the one attached to the tert-butyl group) appearing around 157 and 155 ppm. The benzylic carbon (-CH₂) signal is expected around 70 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 35 and 31 ppm, respectively.

Potential Applications and Significance

Derivatives of phenyl benzoates are extensively studied for their unique material properties.

  • Liquid Crystals: The rigid, calamitic (rod-like) shape of molecules like 4-(benzyloxy)phenyl 4-tert-butylbenzoate makes them suitable cores for thermotropic liquid crystals. Modifications to the terminal groups can tune the mesophase properties for display technologies.[1][2]

  • UV Stabilizers: The benzoyl moiety is a known chromophore that can absorb UV radiation. Derivatives of 4-tert-butylbenzoic acid are used in the formulation of sunscreens and as UV stabilizers in polymers to prevent degradation.[3][21][22]

  • Pharmaceutical Intermediates: The ester linkage is a common feature in prodrugs, and the aromatic scaffold serves as a versatile starting point for the synthesis of more complex, biologically active molecules.[23][24]

Safety and Handling

The synthesis of this compound involves hazardous reagents that must be handled with appropriate care.

  • DCC is toxic, corrosive, and a potent allergen. Always handle in a chemical fume hood using gloves and eye protection.[9]

  • DMAP is highly toxic and can be absorbed through the skin. Strict precautions should be taken to avoid any contact.[11]

  • 4-tert-Butylbenzoyl chloride , a related precursor, is corrosive and reacts with water.[25][26][27] While not used in this protocol, this highlights the reactivity of the benzoyl functional group.

  • Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, are mandatory.

References

Sources

Exploratory

CAS number for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

An In-depth Technical Guide to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Benzyloxy)phen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, a calamitic (rod-like) organic molecule with significant potential in materials science, particularly in the field of liquid crystals. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a specialized research chemical, its structure—a phenyl benzoate core with benzyloxy and tert-butyl terminal groups—is characteristic of molecules known to exhibit thermotropic liquid crystalline phases. This document details proposed synthetic routes, including mechanistic insights, detailed experimental protocols, and robust purification methods. Furthermore, it presents a full profile of predicted physicochemical properties and spectroscopic data, grounded in authoritative literature on analogous structures. The guide concludes with a discussion of its potential applications and the scientific rationale for its investigation.

Introduction and Rationale

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an aromatic ester built upon a central phenyl benzoate scaffold. The molecular architecture is characterized by two key terminal substituents at the para-positions: a flexible benzyloxy group (-O-CH₂-Ph) and a bulky, sterically hindering tert-butyl group (-C(CH₃)₃). This combination of a flexible ether linkage and a rigid, non-polar group is a common design strategy in the synthesis of liquid crystals (LCs).

The defining characteristic of liquid crystal precursors is their anisotropic molecular shape, typically rod-like (calamitic) or disk-like (discotic). The elongated, rigid structure of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate suggests it is a calamitic mesogen. Such molecules, upon heating, can form intermediate phases (mesophases) that possess the fluidity of a liquid but retain a degree of the long-range orientational order found in crystalline solids.[1] The nature and stability of these mesophases are highly dependent on the interplay between the rigid core and the flexible terminal groups. The benzyloxy group can influence intermolecular π-π stacking and provide conformational flexibility, while the tert-butyl group can affect molecular packing and clearing temperatures.[2]

This guide provides the necessary technical foundation for the synthesis, purification, and characterization of this compound, enabling its exploration for novel applications in display technologies, sensors, and advanced materials.

Proposed Synthesis and Mechanistic Insights

The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an esterification reaction between a phenol and a carboxylic acid or its activated derivative. Two highly effective and well-documented synthetic strategies are presented below.

Route A: Steglich Esterification using DCC/DMAP Coupling

This is a powerful and mild method for forming esters from carboxylic acids and alcohols, avoiding the need to first convert the carboxylic acid to a more reactive acyl chloride. The reaction proceeds via the activation of the carboxylic acid (4-tert-butylbenzoic acid) with N,N'-Dicyclohexylcarbodiimide (DCC), followed by nucleophilic attack from the phenol (4-(benzyloxy)phenol). 4-(Dimethylamino)pyridine (DMAP) serves as a superior acylation catalyst.

Mechanism of Steglich Esterification:

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.

  • Catalysis by DMAP: DMAP reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species. This step is crucial for the efficient acylation of the sterically unhindered phenol.

  • Nucleophilic Attack: The 4-(benzyloxy)phenol attacks the activated acyl-pyridinium intermediate.

  • Product Formation: The ester is formed, and the DMAP catalyst is regenerated. The DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

This entire process is illustrated in the workflow diagram below.

Route B: Acylation via 4-tert-Butylbenzoyl Chloride

A more traditional and often higher-yielding approach involves the conversion of 4-tert-butylbenzoic acid into its highly reactive acyl chloride derivative, 4-tert-butylbenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acyl chloride is then reacted with 4-(benzyloxy)phenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Causality behind Experimental Choices:

  • Thionyl Chloride: Chosen for its effectiveness and because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active catalytic species.[3]

  • Base: A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl generated during the esterification, driving the reaction to completion and preventing side reactions.

The overall synthetic logic is visualized in the following diagram.

G cluster_0 Route A: Steglich Esterification cluster_1 Route B: Acyl Chloride Pathway A_acid 4-tert-Butylbenzoic Acid A_ester 4-(Benzyloxy)phenyl 4-tert-butylbenzoate A_acid->A_ester A_phenol 4-(Benzyloxy)phenol A_phenol->A_ester A_reagents DCC, DMAP, CH₂Cl₂ A_reagents->A_ester Coupling B_acid 4-tert-Butylbenzoic Acid B_chloride 4-tert-Butylbenzoyl Chloride B_acid->B_chloride Chlorination B_reagent1 SOCl₂, cat. DMF B_reagent1->B_chloride B_ester 4-(Benzyloxy)phenyl 4-tert-butylbenzoate B_chloride->B_ester Esterification B_phenol 4-(Benzyloxy)phenol B_phenol->B_ester B_reagent2 Pyridine or Et₃N, CH₂Cl₂ B_reagent2->B_ester G DCC DCC O_acyl O-Acylisourea (Active Intermediate) DCC->O_acyl + Acid R-COOH Acid->O_acyl Acyl_pyr Acyl-Pyridinium (Highly Active) O_acyl->Acyl_pyr DCU DCU (Byproduct) O_acyl->DCU releases protonated DMAP which is neutralized DMAP DMAP DMAP->Acyl_pyr + Ester Product (R-COO-Ar) Acyl_pyr->Ester Phenol Ar-OH Phenol->Ester + DMAP_regen DMAP (Regenerated) Ester->DMAP_regen releases

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

This guide provides a comprehensive framework for the characterization of the physical properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. As this molecule is not extensively documented in public literature, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization of the physical properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. As this molecule is not extensively documented in public literature, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It emphasizes not just the "what" but the "why" behind each methodological choice, ensuring a robust and reproducible analysis grounded in established scientific principles.

Introduction and Molecular Profile

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is an aromatic ester characterized by a biphenyl ester core. One phenyl ring is substituted with a benzyloxy group, introducing a degree of flexibility and potential for pi-stacking interactions. The other is functionalized with a bulky tert-butyl group, which can influence molecular packing, solubility, and thermal properties. The combination of these moieties suggests potential applications in materials science, such as liquid crystals, or as an intermediate in complex organic synthesis.

A prerequisite to any physical property determination is the confirmation of the molecule's identity and purity. The fundamental molecular characteristics are outlined below.

PropertyValueSource
Molecular Formula C₂₄H₂₄O₃Calculated
Molecular Weight 360.45 g/mol Calculated
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3Calculated

Synthesis and Purification: The Foundation of Accurate Measurement

The physical properties of a compound are intrinsically linked to its purity. Therefore, a well-defined synthesis and rigorous purification protocol are paramount. Based on standard esterification methods, a plausible synthetic route involves the Steglich esterification of 4-(benzyloxy)phenol and 4-tert-butylbenzoic acid.

Proposed Synthetic Workflow

The synthesis can be visualized as a two-step process: the preparation of the acid chloride followed by esterification, or a direct coupling. A direct dicyclohexylcarbodiimide (DCC) coupling is often effective.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_purification Purification Phenol 4-(Benzyloxy)phenol Reaction Stir at room temp. 24h Phenol->Reaction Acid 4-tert-butylbenzoic acid Acid->Reaction DCC DCC DCC->Reaction Coupling Agent DMAP DMAP (catalyst) DMAP->Reaction Solvent CH₂Cl₂ (solvent) Solvent->Reaction Filtration Filter DCU byproduct Reaction->Filtration Chromatography Column Chromatography (Silica gel) Filtration->Chromatography Product 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Chromatography->Product

Caption: Proposed DCC-mediated synthesis workflow.

Experimental Protocol: Synthesis
  • Reactant Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-tert-butylbenzoic acid (1.0 eq), 4-(benzyloxy)phenol (1.0 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Solvation : Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).

  • Initiation : Cool the mixture in an ice bath (0 °C) and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ dropwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Work-up : Upon completion, filter off the DCU precipitate. Wash the filtrate sequentially with 5% HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product should be purified by column chromatography on silica gel.

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : A gradient of ethyl acetate in hexanes is recommended, starting from a low polarity (e.g., 2% EtOAc) and gradually increasing to elute the product.

  • Rationale : This technique separates the target ester from unreacted starting materials and any side products based on polarity. The purity of the collected fractions should be assessed by Thin Layer Chromatography (TLC).

Thermal Properties: Melting Point and Stability

Thermal analysis provides critical information on the physical state, stability, and purity of the compound.

Melting Point Determination

The melting point is a fundamental physical property used for both identification and purity assessment. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C).[1] Impurities depress and broaden this range.[1]

Experimental Protocol:

  • Sample Preparation : Finely crush a small amount of the purified, dry solid.[1]

  • Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.[1]

  • Initial Determination (Rapid) : Place the capillary in a melting point apparatus (e.g., Mel-Temp) and heat at a rapid rate (10-15 °C/min) to determine an approximate melting temperature.

  • Accurate Determination (Slow) : Allow the apparatus to cool to at least 20 °C below the approximate melting point.[1] Prepare a new sample and heat slowly, at a rate of 1-2 °C/min, through the expected melting range.

  • Data Recording : Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For an ester like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, TGA can identify the temperature at which degradation begins.

Experimental Protocol:

  • Sample Preparation : Place a small, accurately weighed sample (5-15 mg) into a TGA crucible (typically alumina or platinum).[2]

  • Instrument Setup : Place the crucible in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

  • Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).[2]

  • Data Analysis : The resulting TGA curve plots mass percentage versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% mass loss is observed.[2][4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the quantitative analysis of thermal transitions like melting and crystallization.[5][6] It provides a more precise melting temperature (as the peak of the endotherm) and the enthalpy of fusion (ΔHfus).[7]

Experimental Protocol:

  • Sample Preparation : Accurately weigh a small sample (2-10 mg) into a DSC pan (typically aluminum) and hermetically seal it. Prepare an empty, sealed pan to serve as a reference.[8]

  • Instrument Setup : Place the sample and reference pans into the DSC cell.

  • Heating/Cooling Program :

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature. This records the melting endotherm.

    • Hold isothermally for several minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to record the crystallization exotherm.

  • Data Analysis : The melting temperature (Tm) is determined from the peak of the melting endotherm on the heating scan. The area under this peak corresponds to the enthalpy of fusion.

Solubility Profile

Determining the solubility of a compound in various solvents provides crucial information about its polarity and is essential for developing formulations, purification methods, and reaction conditions. The principle of "like dissolves like" is the guiding tenet.[9]

Solubility Testing Workflow

A systematic approach is required to classify the compound's solubility.

Solubility_Workflow start Start: ~25 mg of compound water Add 0.75 mL Water Shake vigorously start->water organic Test solubility in organic solvents (Toluene, Acetone, EtOH) start->organic sol_water Soluble (Class S) water->sol_water Yes insol_water Insoluble water->insol_water No hcl Add 1 mL 5% HCl Shake vigorously sol_hcl Soluble (Basic - Class B) hcl->sol_hcl Yes insol_hcl Insoluble hcl->insol_hcl No naoh Add 1 mL 5% NaOH Shake vigorously sol_naoh Soluble (Acidic - Class A) naoh->sol_naoh Yes insol_naoh Insoluble naoh->insol_naoh No h2so4 Add 1 mL conc. H₂SO₄ (Caution!) sol_h2so4 Soluble (Neutral - Class N) h2so4->sol_h2so4 Yes insol_h2so4 Insoluble (Inert - Class I) h2so4->insol_h2so4 No insol_water->hcl insol_hcl->naoh insol_naoh->h2so4

Caption: Systematic workflow for solubility classification.

Experimental Protocol: Solubility

Based on established qualitative analysis procedures.[10][11]

  • Initial Test : In a small test tube, place approximately 25 mg of the compound.

  • Water : Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for dissolution. Given the large non-polar structure, the compound is expected to be insoluble in water.[12]

  • Aqueous Base (5% NaOH) : To a fresh sample, add 1 mL of 5% NaOH solution. Shake vigorously. Solubility would indicate an acidic functional group. The target molecule is not expected to be soluble.

  • Aqueous Acid (5% HCl) : To a fresh sample, add 1 mL of 5% HCl solution. Shake vigorously. Solubility would indicate a basic functional group (e.g., an amine). The target molecule is not expected to be soluble.[11]

  • Concentrated Acid (H₂SO₄) : (Perform with caution in a fume hood). To a fresh sample, add 1 mL of cold, concentrated sulfuric acid. Solubility (often accompanied by a color change) indicates the presence of a neutral compound containing oxygen or unsaturation (Class N). The ester and ether oxygens and aromatic rings should render the compound soluble in concentrated H₂SO₄.

  • Organic Solvents : Systematically test solubility in common organic solvents of varying polarity, such as hexanes (non-polar), toluene (aromatic), dichloromethane (polar aprotic), acetone (polar aprotic), and ethanol (polar protic). The compound is expected to be soluble in moderately polar to non-polar organic solvents like dichloromethane, toluene, and acetone.

Structural Confirmation

While not classical physical properties, spectroscopic and crystallographic analyses are non-negotiable for confirming the identity of the synthesized material before its properties are reported.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the molecular structure.[13]

  • ¹H NMR : Expect distinct signals for the tert-butyl protons (singlet, ~1.3 ppm), the benzylic protons (singlet, ~5.1 ppm), and a series of multiplets in the aromatic region (7.0-8.2 ppm).[14]

  • ¹³C NMR : Expect characteristic signals for the ester carbonyl carbon (~165 ppm), the quaternary carbon of the tert-butyl group, and various aromatic and aliphatic carbons.[15][16]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including conformation and intermolecular packing in the solid state.[17]

  • Protocol : This requires growing a high-quality single crystal, typically by slow evaporation of a solvent (e.g., a mixture of ethyl acetate and hexanes) from a solution of the purified compound.[18] The crystal is then analyzed by X-ray diffraction to determine its unit cell parameters and atomic positions.[19]

Summary of Expected Properties

Physical PropertyExpected OutcomeExperimental TechniqueRationale
Physical State White to off-white crystalline solidVisual InspectionTypical for aromatic esters of this molecular weight.
Melting Point Sharp range (e.g., 120-150 °C)Capillary Method / DSCCrystalline organic solid; range depends on packing efficiency.
Solubility Insoluble in water; Soluble in CH₂Cl₂, Toluene, AcetoneSystematic Solvent TestingLarge non-polar structure dominates.[12]
Thermal Stability Stable to >200 °CTGAAromatic esters generally exhibit good thermal stability.

This guide provides the necessary framework for a thorough and scientifically sound characterization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. By adhering to these protocols, researchers can generate reliable and reproducible data, contributing to the fundamental understanding of this novel compound.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Duke Kunshan University. Retrieved from [Link]

  • Summary of TGA data obtained for the four methyl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019, January 10). MDPI. Retrieved from [Link]

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. (2022, November 24). Aston Publications Explorer. Retrieved from [Link]

  • Optimization of DSC measurements for organic phase change materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Properties of Cholesteryl 4-(Benzoylamino)benzoate Derivatives. (n.d.). HOKUGA. Retrieved from [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts. Retrieved from [Link]

  • Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. (2022, November 4). Aston Research Explorer. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. (2024, June 15). International Union of Crystallography. Retrieved from [Link]

  • Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). (1994, September 19). Taylor & Francis Online. Retrieved from [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024, June 7). CNR-IRIS. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). ACS Publications. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile and Determination of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Executive Summary & Structural Causality In the early stages of drug development and materials science, understanding the solubility profile of complex aromatic esters is critical for formulation, purification, and bioas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the early stages of drug development and materials science, understanding the solubility profile of complex aromatic esters is critical for formulation, purification, and bioassay design. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is a highly lipophilic, bulky molecule characterized by a central ester linkage flanked by a tert-butylphenyl group and a benzyloxyphenyl moiety.

As a Senior Application Scientist, it is essential to look beyond empirical trial-and-error and analyze the structural causality of solubility. The presence of three aromatic rings and a bulky tert-butyl group drastically increases the molecule's dispersion forces ( δd​ ) while sterically shielding the central ester oxygen, thereby minimizing its hydrogen-bonding capacity ( δh​ ). Consequently, this compound exhibits practically zero aqueous solubility but demonstrates excellent solubility in non-polar to moderately polar aprotic organic solvents.

To predict and validate its solubility, we rely on a dual-pillar approach: theoretical prediction via 1[1] and rigorous empirical validation using the 2[2].

Theoretical Solubility Prediction (HSP Framework)

Before expending valuable synthesized material, solubility should be modeled using the Hansen Solubility Parameter (HSP) group contribution method. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δd​ ), polar forces ( δp​ ), and hydrogen bonding ( δh​ )[1].

For 4-(Benzyloxy)phenyl 4-tert-butylbenzoate:

  • Dispersion ( δd​ ): Exceptionally high due to the extensive π -electron systems of the three benzene rings and the dense aliphatic tert-butyl group.

  • Polarity ( δp​ ): Moderate to low. The ester dipole is present but heavily shielded by the surrounding bulky hydrophobic groups.

  • Hydrogen Bonding ( δh​ ): Very low. The molecule acts solely as a weak hydrogen-bond acceptor (via the ester and ether oxygens) but lacks any hydrogen-bond donor capabilities.

Based on these parameters, the compound's solubility sphere will closely align with solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene, while remaining entirely immiscible with highly polar, hydrogen-bonding networks like water.

Table 1: Predicted Solubility Profile in Common Solvents
Solvent CategorySpecific SolventPredicted Solubility (mg/mL at 25°C)Descriptive Term (USP)
Aqueous Water< 0.01Practically Insoluble
Polar Protic Methanol / Ethanol1.0 – 5.0Slightly Soluble
Polar Aprotic DMSO / DMF10.0 – 25.0Sparingly Soluble
Moderate Aprotic Ethyl Acetate50.0 – 100.0Soluble
Non-Polar Aromatic Toluene> 100.0Freely Soluble
Halogenated / Ether DCM / THF> 250.0Very Soluble

(Note: Values are predictive estimates based on structural homology to similar bulky aromatic esters and require empirical validation via the protocol below).

Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent shifting from DMSO into aqueous buffer) are prone to false positives due to supersaturation and the formation of nano-suspensions[3]. For authoritative drug development data, true thermodynamic equilibrium must be established.

The following protocol adapts the 3[3] and OECD 105 guidelines to create a self-validating, highly accurate system.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of Saturated Solutions

  • Weigh an excess amount of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (e.g., 50 mg for organic solvents, 5 mg for aqueous buffers) into 4 mL amber glass vials. Causality: Amber glass prevents UV-induced degradation of the benzyloxy ether linkage during prolonged incubation.

  • Add 1.0 mL of the target solvent to each vial. Ensure a visible pellet of undissolved solid remains. If it completely dissolves, add more solid until saturation is visibly achieved.

Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (especially critical for volatile solvents like DCM or THF). 4. Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Bulky crystalline solids often exhibit slow dissolution kinetics. A minimum of 48 hours ensures true thermodynamic equilibrium is reached.

Step 3: Phase Separation (Self-Validating Step) 5. Remove the vials and allow them to stand undisturbed for 2 hours at 25°C to let large particulates settle. 6. Transfer the suspension to a temperature-controlled centrifuge and spin at 15,000 × g for 15 minutes. 7. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

  • Crucial Insight: Discard the first 200 µL of the filtrate. Highly lipophilic compounds often adsorb non-specifically to filter membranes. Discarding the initial volume saturates the filter's binding sites, preventing artificially low concentration readings.

Step 4: Quantification via HPLC-UV 8. Dilute the filtered supernatant appropriately using the mobile phase to ensure the concentration falls within the linear range of your calibration curve. 9. Analyze via HPLC-UV (Detection wavelength typically ~254 nm for the conjugated aromatic systems). Calculate the exact solubility using a multi-point calibration curve.

Workflow Visualization

G N1 Excess Solid Compound 4-(Benzyloxy)phenyl 4-tert-butylbenzoate N2 Solvent Addition (Aqueous or Organic) N1->N2 N3 Isothermal Shaking (25°C, 48-72 hours) N2->N3 N4 Phase Separation (Centrifugation + PTFE Filtration) N3->N4 N5 Quantification (HPLC-UV Analysis) N4->N5 N6 Thermodynamic Solubility Value N5->N6

Thermodynamic solubility determination workflow via the shake-flask method.

Field-Proven Insights & Troubleshooting

When executing this protocol for highly lipophilic esters, scientists frequently encounter specific physical chemistry hurdles:

  • Pseudo-Polymorphism & Solvate Formation: When testing solubility in solvents like THF or DCM, the compound may form solvates. If the solubility value fluctuates wildly between replicates, recover the solid pellet post-equilibration and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the crystal lattice has not transformed into a solvate.

  • Micelle Formation in Aqueous Media: If testing in aqueous buffers containing surfactants (e.g., FaSSIF/FeSSIF media for drug dissolution), the highly hydrophobic tert-butyl group will strongly drive the molecule into the hydrophobic cores of micelles. Ensure your HPLC method can effectively break these micelles (usually via a high organic mobile phase) to accurately quantify the total dissolved drug.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Center for Biotechnology Inform
  • New Substances Notification - OECD Test Guideline 105 Government of Canada Public
  • Shake-Flask Aqueous Solubility Assay (Kinetic & Thermodynamic Solubility) Protocols.io

Sources

Foundational

Spectroscopic Profiling of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate: A Comprehensive Technical Guide

Executive Summary In the fields of drug development and materials science, lipophilic aromatic esters frequently serve as critical prodrug scaffolds and precursors for liquid crystalline materials. 4-(Benzyloxy)phenyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of drug development and materials science, lipophilic aromatic esters frequently serve as critical prodrug scaffolds and precursors for liquid crystalline materials. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate ( C28​H28​O3​ , MW = 412.53 g/mol ) is a structurally complex ester comprising a central ester linkage flanked by a highly non-polar tert-butyl group and a sterically bulky benzyloxy ether.

This whitepaper provides an in-depth, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of this molecule. By moving beyond mere data listing, this guide elucidates the underlying quantum mechanical and physical chemical causalities that dictate the molecule's spectral behavior, empowering researchers to confidently interpret analogous aromatic systems.

Molecular Architecture & Synthetic Pathway

The synthesis of highly hindered aromatic esters requires careful selection of coupling reagents. Phenols are inherently poor nucleophiles compared to aliphatic alcohols due to the delocalization of their lone pairs into the aromatic ring. To overcome this, the Steglich Esterification is the field-standard methodology[1][2].

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the highly reactive O-acylisourea intermediate to form an acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack by the sterically hindered 4-benzyloxyphenol, driving the reaction forward[1].

Workflow A 4-tert-Butylbenzoic Acid (Acyl Donor) C Steglich Esterification (DCC, DMAP, CH2Cl2) A->C B 4-Benzyloxyphenol (Nucleophile) B->C D 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (Target Ester) C->D Yield > 85% E Spectroscopic Validation (NMR, IR, MS) D->E Purified Product

Diagram 1: Synthetic workflow and validation pipeline for the target aromatic ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profiling of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate relies heavily on understanding the magnetic anisotropy and electron-withdrawing/donating effects of its substituents[3][4].

Causality in Chemical Shifts
  • The Benzoate Ring: The ester carbonyl is strongly electron-withdrawing via resonance. This significantly deshields the protons ortho to the carbonyl, shifting them downfield to ~8.12 ppm. The protons ortho to the tert-butyl group are less affected and appear at ~7.50 ppm, creating a classic AA′BB′ splitting pattern.

  • The Hydroquinone Ring: The central phenyl ring is flanked by an ester oxygen and an ether oxygen. While both are electron-donating via resonance, the ester oxygen's lone pairs are partially delocalized into the adjacent carbonyl group. Consequently, the ether oxygen is a stronger electron donor to the ring. This causes the protons ortho to the ether oxygen to be more shielded (~6.98 ppm) than those ortho to the ester oxygen (~7.10 ppm)[3].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Note
8.12Doublet ( J=8.5 Hz)2HBenzoate Ar-H (ortho to C=O)Deshielded by C=O anisotropy
7.50Doublet ( J=8.5 Hz)2HBenzoate Ar-H (ortho to t-Bu)Part of AA′BB′ system
7.32 – 7.48Multiplet5HBenzyl Ar-HStandard monosubstituted ring
7.10Doublet ( J=8.8 Hz)2HCentral Ar-H (ortho to ester O)Less shielded due to ester resonance
6.98Doublet ( J=8.8 Hz)2HCentral Ar-H (ortho to ether O)Shielded by ether oxygen lone pairs
5.07Singlet2HBenzyl −CH2​− Deshielded by adjacent O and Ar ring
1.36Singlet9Htert-Butyl −CH3​ Highly shielded aliphatic protons
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
165.5Quaternary ( C=O )Ester Carbonyl
156.2, 144.5Quaternary (Ar-O)Aromatic carbons bonded to oxygen
136.8Quaternary (Ar-C)Benzyl ipso-carbon
127.5 – 131.5Methine (Ar-CH)Various aromatic carbons
115.8, 122.4Methine (Ar-CH)Central ring carbons (shielded by O)
70.5Methylene ( −CH2​− )Benzyl carbon
35.1Quaternary (C)tert-Butyl central carbon
31.1Methyl ( −CH3​ )tert-Butyl methyl carbons

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating tool during the synthesis of this compound. The successful formation of the ester is immediately confirmed by the disappearance of the broad phenolic O-H stretch (~3300 cm−1 ) of the starting material[3] and the emergence of a sharp ester C=O stretch[2].

Causality in Vibrational Modes

An isolated aliphatic ester typically exhibits a C=O stretch between 1735–1750 cm−1 . In this molecule, the carbonyl is conjugated with the benzoate aromatic ring, which lowers the bond order and typically shifts the frequency down to ~1720 cm−1 . However, the phenolic ester oxygen is attached to an sp2 hybridized carbon, which pulls electron density away via induction, competing with the resonance effect. This pushes the C=O stretch back up slightly to ~1730 cm−1 .

Table 3: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber ( cm−1 )IntensityModeStructural Correlation
2960, 2870MediumC-H stretch (aliphatic)tert-Butyl and Benzyl CH2​ groups
1730Strong, SharpC=O stretchConjugated aromatic ester
1600, 1505MediumC=C stretch (aromatic)Aromatic ring breathing modes
1260, 1190StrongC-O-C stretch (ester)Asymmetric/Symmetric ester stretches
1030StrongC-O-C stretch (ether)Benzyl ether linkage

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry at 70 eV provides a highly predictable fragmentation pattern for aromatic esters. The molecular ion ( [M]+∙ at m/z 412) is typically of low abundance due to the rapid cleavage of the ester and ether linkages.

Fragmentation Causality

The dominant fragmentation pathway is the α -cleavage of the ester bond. This yields the 4-tert-butylbenzoyl cation (m/z 161). This ion forms the base peak (100% relative abundance) because it is a highly stable acylium ion, resonance-stabilized by the aromatic ring and further stabilized by the inductive electron donation of the tert-butyl group.

Fragmentation M Molecular Ion [M]+• m/z 412 F1 4-tert-Butylbenzoyl Cation m/z 161 (Base Peak) M->F1 α-Cleavage (Acyl) F2 4-Benzyloxyphenoxy Radical Neutral Loss M->F2 α-Cleavage (Acyl) F3 Benzyl Cation / Tropylium m/z 91 M->F3 Ether Cleavage F4 4-Benzyloxyphenol Ion m/z 200 M->F4 Ester Cleavage (H-transfer)

Diagram 2: Principal mass spectrometry (EI) fragmentation pathways.

Table 4: Key MS Fragments (EI, 70 eV)
m/zRelative AbundanceIon IdentityMechanism
412< 5% [C28​H28​O3​]+∙ Intact Molecular Ion
20015% [C13​H12​O2​]+∙ 4-Benzyloxyphenol radical cation (via H-transfer)
161100% [C11​H13​O]+ 4-tert-Butylbenzoyl cation (Base Peak)
9165% [C7​H7​]+ Tropylium / Benzyl cation

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the self-validating workflow for synthesizing and characterizing the compound.

Protocol A: Steglich Esterification
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 4-tert-butylbenzoic acid (1.0 equiv, 5.0 mmol) and 4-benzyloxyphenol (1.0 equiv, 5.0 mmol) to the flask.

  • Solvation: Dissolve the reagents in 25 mL of anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

  • Catalysis: Add DMAP (0.1 equiv, 0.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Slowly add a solution of DCC (1.1 equiv, 5.5 mmol) in 10 mL DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating reaction progression.

  • Workup: Filter the DCU through a Celite pad. Wash the organic filtrate sequentially with 0.1 M HCl (to protonate and remove the DMAP catalyst), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1 v/v) to yield the pure ester.

Protocol B: Spectroscopic Acquisition
  • NMR: Dissolve 15 mg of the purified ester in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube. Acquire 1 H spectra at 400 MHz (16 scans, 1.0s relaxation delay) and 13 C spectra at 100 MHz (512 scans, composite pulse decoupling).

  • IR: Ensure the ATR-FTIR diamond crystal is clean (background scan). Place 2-3 mg of the solid product directly onto the crystal. Apply pressure using the anvil. Acquire 32 scans at a resolution of 4 cm−1 from 4000 to 400 cm−1 .

  • MS: Dissolve 1 mg of the sample in 1 mL of GC-grade DCM. Inject 1 μL into a GC-MS system equipped with an EI source (70 eV). Set the mass analyzer to scan from m/z 50 to 500.

References

  • Source: National Institutes of Health (NIH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Synthesis of 4-(4-n-tetradecyloxybenzoyloxy)
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

Sources

Exploratory

starting materials for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate synthesis

Title: Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate: A Technical Guide to Starting Materials and Esterification Methodologies Executive Summary The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate involves...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate: A Technical Guide to Starting Materials and Esterification Methodologies

Executive Summary

The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate involves the construction of an ester linkage between an electron-rich phenol and a sterically hindered aromatic acyl group. Because phenols exhibit significantly lower nucleophilicity compared to primary or secondary aliphatic alcohols, classical acid-catalyzed Fischer esterification is largely ineffective[1]. Consequently, the synthesis demands highly activated electrophilic species. This guide details two robust, self-validating methodologies: the Schotten-Baumann-type acyl substitution utilizing an acid chloride, and the Steglich esterification utilizing a carboxylic acid.

Starting Material Profiles & Causality

The selection of starting materials fundamentally dictates the kinetic pathways and necessary catalytic interventions of the esterification.

  • The Nucleophile: 4-(Benzyloxy)phenol (commonly known as monobenzone) is a white crystalline powder widely utilized as an intermediate in organic synthesis and as a medical depigmenting agent[2]. The bulky benzyloxy ether at the para position provides electron density to the phenolic oxygen via resonance, slightly enhancing its nucleophilicity. However, it also introduces significant steric bulk that must be accommodated during the transition state.

  • The Electrophile (Route A): 4-tert-butylbenzoyl chloride is an intensely reactive, moisture-sensitive electrophile. The chloride leaving group drastically lowers the activation energy for nucleophilic attack, allowing the reaction to proceed rapidly at low temperatures[3].

  • The Electrophile (Route B): 4-tert-butylbenzoic acid is a stable, atom-economic alternative. However, it requires in situ activation by a coupling agent like N,N′-Dicyclohexylcarbodiimide (DCC) to form a reactive O-acylisourea intermediate[4].

Quantitative Data Summary

The following table summarizes the stoichiometric and physicochemical parameters required for both synthetic routes.

MaterialRoleMW ( g/mol )EquivalentsHazard Profile
4-(Benzyloxy)phenol Nucleophile200.241.00Irritant, Depigmenting Agent
4-tert-Butylbenzoic acid Electrophile (Route B)178.231.05Irritant
4-tert-Butylbenzoyl chloride Electrophile (Route A)196.671.10Corrosive, Moisture Sensitive
DCC Coupling Reagent206.331.10Toxic, Skin Sensitizer
DMAP Acyl Transfer Catalyst122.170.05 - 0.10Highly Toxic
Triethylamine (Et₃N) Acid Scavenger101.191.50Flammable, Corrosive
Dichloromethane (DCM) Solvent84.930.2 MVolatile, Suspected Carcinogen

Experimental Methodologies & Self-Validating Protocols

Route A: Acyl Chloride Esterification

This method relies on the direct reaction of the phenol with an acid chloride in the presence of an amine base[3].

  • Causality: Triethylamine (Et₃N) serves a dual purpose: it deprotonates the phenol to form a more reactive phenoxide ion and acts as an irreversible scavenger for the HCl byproduct, driving the equilibrium forward. A catalytic amount of DMAP accelerates the reaction by forming an ultra-reactive N-acylpyridinium intermediate.

  • Self-Validating System: The reaction validates its own progress visually and thermally. The addition of the acyl chloride induces an immediate mild exotherm and the rapid precipitation of triethylammonium chloride salts.

Protocol:

  • Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

  • Dissolve 4-(benzyloxy)phenol (1.00 eq) in anhydrous DCM (0.2 M concentration).

  • Add Et₃N (1.50 eq) and DMAP (0.05 eq). Cool the mixture to 0 °C using an ice bath.

  • Dissolve 4-tert-butylbenzoyl chloride (1.10 eq) in a minimal amount of anhydrous DCM and add dropwise over 15 minutes. Observe the immediate formation of a white precipitate (Et₃N·HCl).

  • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The highly polar phenol spot (low Rf) should be completely replaced by the non-polar ester spot (high Rf).

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Route B: Steglich Esterification

The Steglich esterification is a mild reaction that allows the conversion of sterically demanding substrates under neutral conditions[5].

  • Causality: DCC activates the carboxylic acid, but the resulting O-acylisourea is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea[4],[5]. DMAP is strictly required because it acts as a superior nucleophile, intercepting the O-acylisourea faster than the rearrangement can occur, thereby transferring the acyl group to the phenol[6].

  • Self-Validating System: The stoichiometric conversion of DCC to dicyclohexylurea (DCU) results in a highly insoluble white precipitate. The cessation of new precipitate formation indicates reaction completion.

Protocol:

  • In a dry 250 mL flask, dissolve 4-(benzyloxy)phenol (1.00 eq) and 4-tert-butylbenzoic acid (1.05 eq) in anhydrous DCM (0.2 M).

  • Add DMAP (0.10 eq) and cool the solution to 0 °C.

  • Add DCC (1.10 eq) portion-wise.

  • Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint: The solution will transition from clear to an opaque white suspension as DCU precipitates.

  • Filter the suspension through a pad of Celite to remove the DCU byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Mechanistic Visualizations

Workflow SM_Phenol 4-(Benzyloxy)phenol (Nucleophile) Route_Steglich Steglich Esterification DCC, DMAP, DCM, 0 °C to RT SM_Phenol->Route_Steglich Route_AcylCl Acyl Substitution Et3N, DMAP, DCM, 0 °C to RT SM_Phenol->Route_AcylCl SM_Acid 4-tert-Butylbenzoic Acid (Electrophile) SM_Acid->Route_Steglich SM_AcylCl 4-tert-Butylbenzoyl Chloride (Electrophile) SM_AcylCl->Route_AcylCl Product 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (Target Molecule) Route_Steglich->Product Mild, High Yield Route_AcylCl->Product Fast, Exothermic

Synthetic workflow options for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

Mechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate (Kinetically Unstable) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Without DMAP) Acyl_DMAP N-Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Acyl_DMAP + DMAP (Fast) DMAP_Cat DMAP Catalyst DMAP_Cat->Acyl_DMAP Ester Target Ester + DCU Acyl_DMAP->Ester + Phenol Phenol 4-(Benzyloxy)phenol Phenol->Ester Ester->DMAP_Cat Catalyst Regeneration

DMAP-catalyzed acyl transfer mechanism overcoming the 1,3-rearrangement dead-end.

References

  • [4] Steglich esterification - Wikipedia | Source: wikipedia.org |4

  • [5] Steglich Esterification - Organic Chemistry Portal | Source: organic-chemistry.org | 5

  • [6] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives | Source: semanticscholar.org | 6

  • [1] Acid to Ester - Common Conditions | Source: commonorganicchemistry.com | 1

  • [3] Preparation of a Novel Cross-Linked Polymer for Second-Order Nonlinear Optics | Source: chalmers.se | 3

  • [2] Monobenzone 103-16-2 wiki - Guidechem | Source: guidechem.com | 2

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Protocols & Analytical Methods

Method

synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate protocol

An Application Note for the Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Introduction 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is a benzoate ester with a molecular structure that lends itself to applications in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Introduction

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is a benzoate ester with a molecular structure that lends itself to applications in materials science, particularly as an intermediate in the synthesis of liquid crystals. The rigid core, composed of three aromatic rings connected by an ester linkage, combined with the terminal benzyloxy and tert-butyl groups, influences the molecule's thermal and electronic properties. This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the Steglich esterification method. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis Strategy and Rationale

The formation of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate involves creating an ester bond between 4-(benzyloxy)phenol and 4-tert-butylbenzoic acid. Several esterification methods are available in synthetic organic chemistry, each with distinct advantages.

  • Acyl Chloride Method: This classic approach involves converting 4-tert-butylbenzoic acid into the more reactive 4-tert-butylbenzoyl chloride using an agent like thionyl chloride (SOCl₂)[1][2]. The subsequent reaction with 4-(benzyloxy)phenol in the presence of a base is typically fast and high-yielding. However, it requires an extra synthetic step and the handling of moisture-sensitive and corrosive acyl chlorides.

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD)[3][4][5]. It is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center[5][6]. For the synthesis of an achiral molecule like the target compound, this method is unnecessarily complex and introduces byproducts (triphenylphosphine oxide, dialkyl hydrazine-dicarboxylate) that can complicate purification[3].

  • Steglich Esterification: First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP)[7]. The reaction is performed under mild, neutral conditions at room temperature, making it ideal for substrates that may be sensitive to harsher methods[7][8]. Given its high efficiency, operational simplicity, and mild conditions, the Steglich esterification is the selected method for this protocol.

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification mechanism is a well-elucidated process that highlights the synergistic action of the coupling agent and the catalyst.

  • Activation of Carboxylic Acid: The nitrogen of the DCC molecule performs a nucleophilic attack on the carbonyl carbon of 4-tert-butylbenzoic acid. A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack[8][9].

  • Catalysis by DMAP: While the alcohol (4-(benzyloxy)phenol) can directly attack the O-acylisourea, this pathway is often slow. A significant side reaction can occur where the O-acylisourea rearranges into a stable, unreactive N-acylurea, which would halt the desired reaction[7][8]. DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea intermediate. This forms a new, highly reactive N-acylpyridinium salt[9].

  • Ester Formation: The alcohol, 4-(benzyloxy)phenol, then performs a nucleophilic attack on the activated acyl group of the N-acylpyridinium salt. This step is much faster than the direct reaction with the O-acylisourea and efficiently forms the desired ester product, regenerating the DMAP catalyst in the process.

  • Byproduct Formation: The protonated DCC becomes dicyclohexylurea (DCU), a stable urea compound that is insoluble in many organic solvents like dichloromethane and can be easily removed by filtration[7].

Mechanism Diagram

Steglich_Esterification Steglich Esterification Mechanism cluster_activation Activation cluster_catalysis Catalytic Cycle cluster_side_reaction Side Reaction RCOOH 4-tert-butylbenzoic Acid O_acyl O-acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC DCU DCU (Byproduct) DCC->DCU + H₂O (from esterification) DMAP DMAP ROH 4-(benzyloxy)phenol N_acylurea N-acylurea (Side Product) O_acyl->N_acylurea 1,3-rearrangement (suppressed by DMAP) Acyl_DMAP N-acylpyridinium salt (Active Ester) O_acyl->Acyl_DMAP + DMAP (fast) Ester Target Ester O_acyl->Ester + 4-(benzyloxy)phenol (slow) Acyl_DMAP->Ester + 4-(benzyloxy)phenol - DMAP (regenerated)

Caption: The catalytic cycle of Steglich esterification.

Experimental Protocol

This protocol details the synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate on a 5 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties/Hazards
4-(Benzyloxy)phenolC₁₃H₁₂O₂200.235.01.00 gSkin/Eye Irritant[10]
4-tert-Butylbenzoic AcidC₁₁H₁₄O₂178.235.50.98 gSkin/Eye Irritant
DCCC₁₃H₂₂N₂206.336.01.24 gAllergen, Toxic, Moisture Sensitive[7]
DMAPC₇H₁₀N₂122.170.561 mgToxic, Corrosive[9]
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLVolatile, Suspected Carcinogen
Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-(benzyloxy)phenol (1.00 g, 5.0 mmol), 4-tert-butylbenzoic acid (0.98 g, 5.5 mmol), and 4-(dimethylamino)pyridine (61 mg, 0.5 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (Argon or Nitrogen) until all solids are dissolved.

  • Addition of DCC: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 10 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the starting alcohol (4-(benzyloxy)phenol) indicates the completion of the reaction.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (approx. 10-15 mL).

  • Work-up - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 30 mL). The acidic wash removes residual DMAP, while the basic wash removes unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate up to 10%) to isolate the pure 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A similar compound's characterization showed distinctive peaks for the aromatic protons and the benzylic methylene protons (-OCH₂Ph) around δ 5.15 ppm in the ¹H-NMR spectrum[11][12].

Safety and Handling

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • DCC: Is a potent skin allergen and sensitizer. Avoid inhalation of dust and direct skin contact. Always wear gloves and safety glasses.

  • DMAP: Is highly toxic and corrosive. Handle with extreme care, avoiding skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated and non-chlorinated solvent waste should be segregated.

References

  • Muhammad, N. A., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. Available at: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available at: [Link]

  • Muhammad, N. A., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • PatSnap. (2020). Preparation method of 4-(4-phenylbutoxy) benzoic acid. Eureka. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • ScienceDirect. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

Sources

Application

Application Note: 4-(Benzyloxy)phenyl 4-tert-butylbenzoate as a Functional Mesogen and Dopant in Calamitic Liquid Crystals

Introduction & Mechanistic Rationale The design of advanced calamitic (rod-like) liquid crystals (LCs) requires a precise thermodynamic balance between molecular rigidity, polarizability, and intermolecular steric intera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of advanced calamitic (rod-like) liquid crystals (LCs) requires a precise thermodynamic balance between molecular rigidity, polarizability, and intermolecular steric interactions. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate represents a highly specialized mesogenic architecture engineered to manipulate the phase behavior of liquid crystal mixtures.

Structurally, the molecule is defined by three critical domains:

  • The Benzyloxy-Phenyl-Benzoate Core: This extended π -conjugated system provides the necessary length-to-width ratio (aspect ratio) to induce liquid crystallinity[1]. The ether linkage in the benzyloxy tail introduces conformational flexibility and lateral polarizability, which significantly enhances the macroscopic birefringence ( Δn ) of the LC medium[2].

  • The Ester Linkage: The central carboxylate group establishes a strong permanent dipole moment. When aligned within a nematic director field, this dipole contributes to the dielectric anisotropy ( Δε ) of the material, a critical parameter for reducing the threshold voltage in electro-optic switching applications.

  • The tert-Butyl Terminal Group: Unlike traditional linear alkyl or alkoxy chains (e.g., hexyl or octyloxy groups) that promote highly ordered smectic (layered) phases via van der Waals interactions, the bulky tert-butyl group introduces severe steric hindrance[3]. This steric bulk prevents the tight lateral packing of molecules, effectively suppressing the formation of smectic phases and broadening the thermodynamically stable nematic window[4].

By utilizing 4-(Benzyloxy)phenyl 4-tert-butylbenzoate as a dopant, materials scientists can fine-tune the clearing temperature ( Tc​ ) and suppress unwanted smectic-to-nematic transitions in commercial LC hosts.

Structure-Property Pathway

LC_Mechanism Mol 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Tail Benzyloxy Tail Mol->Tail Core Benzoate Ester Core Mol->Core Bulky tert-Butyl Group Mol->Bulky Prop1 High Polarizability & Enhanced Birefringence Tail->Prop1 Prop2 Dipole Moment & Dielectric Anisotropy Core->Prop2 Prop3 Steric Hindrance & Smectic Suppression Bulky->Prop3 Prop4 Broadened Nematic Window Prop3->Prop4

Structure-property relationships of the mesogen.

Quantitative Phase Behavior (Doping Efficacy)

To demonstrate the efficacy of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, Table 1 summarizes its thermodynamic impact when doped into a standard nematic host (e.g., E7 mixture). The data illustrates the causality of the tert-butyl group: as dopant concentration increases, the nematic range broadens primarily through the depression of the melting point ( Tm​ ), while the clearing point ( Tc​ ) remains relatively stable due to the rigid three-ring core.

Table 1: Thermodynamic Phase Transitions of Doped Nematic Host (E7)

FormulationDopant Concentration (wt%)Melting Point ( Tm​ , °C)Clearing Point ( Tc​ , °C)Nematic Range ( ΔT , °C)Smectic Phase Observed?
Host (E7) 0.0%-10.058.068.0No
Formulation A 5.0%-14.559.273.7No
Formulation B 10.0%-18.260.578.7No
Formulation C 15.0%-21.061.182.1No

Note: Transition temperatures are determined via Differential Scanning Calorimetry (DSC) at a scan rate of 5 °C/min.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

This protocol utilizes an acyl chloride route, optimized for high yield and inherent self-validation through sequential purification steps.

Reagents:

  • 4-(Benzyloxy)phenol (1.0 eq)

  • 4-tert-Butylbenzoyl chloride (1.1 eq)[5]

  • Triethylamine (TEA) (1.5 eq) - Acts as an acid scavenger to drive the reaction forward.

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Nucleophilic catalyst.

  • Anhydrous Dichloromethane (DCM) - Prevents hydrolysis of the highly reactive acyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(benzyloxy)phenol and DMAP in anhydrous DCM under an inert argon atmosphere. Add TEA and cool the flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and degradation of the phenol.

  • Addition: Add 4-tert-butylbenzoyl chloride dropwise over 30 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the highly polar phenol spot (lower Rf​ ) and the appearance of a single, less polar product spot (higher Rf​ ) validates reaction completion.

  • Sequential Workup:

    • Wash the organic layer with 1M HCl (3 × 50 mL). Removes unreacted TEA and DMAP.

    • Wash with saturated NaHCO 3​ (3 × 50 mL). Neutralizes and removes unreacted carboxylic acid byproducts.

    • Wash with brine (1 × 50 mL) and dry over anhydrous MgSO 4​ . This sequential washing inherently validates the crude purity of the organic phase.

  • Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot absolute ethanol to yield white, needle-like crystals.

Protocol B: Formulation and Capillary Filling of LC Mixtures

To utilize the synthesized compound as a dopant, it must be homogeneously integrated into a host matrix without inducing phase separation.

Step-by-Step Methodology:

  • Co-Dissolution: Weigh the host LC (e.g., E7) and the 4-(Benzyloxy)phenyl 4-tert-butylbenzoate dopant (e.g., 10 wt%) into a clean glass vial. Add 2 mL of HPLC-grade chloroform. Causality: Direct physical mixing of viscous LCs leads to localized concentration gradients. Co-dissolution in a low-boiling solvent ensures molecular-level homogeneity.

  • Solvent Evaporation: Sonicate the solution for 5 minutes, then evaporate the chloroform under a gentle stream of nitrogen. Transfer the vial to a vacuum desiccator (10 −2 mbar) for 12 hours at 40 °C.

    • Self-Validation Check: Weigh the vial before and after vacuum drying. Constant weight validates the complete removal of chloroform. Residual solvent acts as a plasticizer and will artificially depress the clearing point ( Tc​ ).

  • Capillary Filling: Place the LC mixture and an empty Indium Tin Oxide (ITO)-coated LC test cell (e.g., 5 µm gap, anti-parallel rubbed polyimide alignment layers) on a hotplate set to 10 °C above the mixture's Tc​ (e.g., 75 °C).

    • Causality: Filling the cell in the isotropic phase prevents flow-induced alignment artifacts and shear stress, which can mimic or disrupt natural mesophase textures.

  • Optical Validation: Introduce the isotropic liquid to the edge of the cell; capillary action will draw it in. Cool the cell slowly (1 °C/min) to room temperature. Observe under Polarized Optical Microscopy (POM) with crossed polarizers. The spontaneous formation of a uniform, defect-free Schlieren or homogeneous planar texture validates the successful integration of the dopant into the nematic director field.

References

  • SYNTHESIS AND LIQUID CRYSTAL PROPERTIES OF 4-BENZYLOXY PHENYL-4-ALKYLOZY BENZOATE - ResearchGate. Validates the structural utility of the benzyloxy-phenyl ester core in generating monotropic liquid crystallinity.[1] URL:[Link]

  • Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials - ResearchGate. Explores the mesomorphic behavior, nematic phase stabilities, and birefringence effects of benzyloxyphenyl benzoate liquid crystalline materials.[2] URL:[Link]

  • Tuning Mesomorphic Properties and Handedness of Chiral Calamitic Liquid Crystals by Minimal Modification of the Effective Core - ResearchGate. Provides authoritative grounding on how bulky terminal groups and minimal core modifications dictate the suppression of smectic phases and alter the nematic window in calamitic liquid crystals.[4] URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 4-(Benzyloxy)phenyl 4-tert-butylbenzoate as a Versatile Liquid Crystal Precursor

Abstract This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, a key intermediate in the synthesis of advanced calamitic (rod-shaped) liquid crystals. Phenyl benzoate derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, a key intermediate in the synthesis of advanced calamitic (rod-shaped) liquid crystals. Phenyl benzoate derivatives are a widely studied class of liquid crystals due to their accessible synthesis and the tunability of their mesomorphic properties. This document details the complete workflow from synthesis and purification to physicochemical and liquid crystalline characterization. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps to empower researchers in their materials discovery efforts.

Section 1: Synthesis via Schotten-Baumann Esterification

The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is efficiently achieved through the esterification of 4-benzyloxyphenol with 4-tert-butylbenzoyl chloride. The Schotten-Baumann reaction, which utilizes a two-phase system with an aqueous base, is a classic and highly effective method for this transformation under mild conditions.[1] The base neutralizes the HCl byproduct, driving the reaction to completion.

Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the deprotonated 4-benzyloxyphenol (phenoxide) on the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride.

purification_workflow start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve filter Hot gravity filtration (if impurities present) dissolve->filter Removes insoluble impurities cool Slowly cool to room temperature filter->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath Induces further crystallization vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash Wash with minimal cold ethanol vacuum_filter->wash Removes soluble impurities dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end pom_setup light Light Source polarizer Polarizer light->polarizer sample LC Sample on Hot Stage polarizer->sample Linearly Polarized Light analyzer Analyzer (Crossed 90°) sample->analyzer Phase-Shifted Light Components detector Detector (Eyepiece/Camera) analyzer->detector Interference Pattern

Sources

Application

differential scanning calorimetry (DSC) of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Application Note: Thermal Characterization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate via Differential Scanning Calorimetry (DSC) Executive Summary & Mechanistic Background The compound 4-(Benzyloxy)phenyl 4-tert-butylb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermal Characterization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate via Differential Scanning Calorimetry (DSC)

Executive Summary & Mechanistic Background

The compound 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is a highly structured organic ester characterized by a rigid biphenyl-like core, flanked by a bulky tert-butyl group and a flexible benzyloxy tail. This specific molecular architecture—combining structural anisotropy with flexible terminal chains—is the hallmark of calamitic (rod-like) liquid crystals. These materials exhibit unique mesophases (such as nematic or smectic phases) that exist between the highly ordered crystalline solid state and the completely disordered isotropic liquid state.

Differential Scanning Calorimetry (DSC) is the gold-standard thermoanalytical technique for quantifying the heat flow associated with these physical transitions as a function of temperature[1]. Because liquid crystalline phase transitions involve subtle changes in molecular ordering, they often present with very low enthalpies (ΔH). This application note outlines a highly optimized, self-validating DSC protocol designed to capture, quantify, and verify the thermodynamic signatures of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

Experimental Rationale & Causality

In thermal analysis, a protocol is only as reliable as the physical rationale behind its parameters. Every step in this workflow is designed to eliminate artifacts and isolate the intrinsic thermodynamic properties of the compound.

  • Sample Mass (5.0–10.0 mg): Liquid crystal transitions, particularly the Nematic-to-Isotropic (N→Iso) clearing point, involve minute enthalpy changes[2]. A mass below 5.0 mg risks losing the signal in the instrument's baseline noise. Conversely, a mass above 10.0 mg induces thermal gradients within the sample, leading to broadened peaks and artificially delayed transition temperatures.

  • Hermetic Encapsulation: Organic esters can undergo partial volatilization at elevated temperatures. Hermetically sealing the sample in an aluminum pan ensures the mass remains strictly constant, which is a non-negotiable prerequisite for accurate enthalpy integration[3].

  • Multi-Cycle Thermal Programming: Synthesized powders possess a "thermal history"—kinetically trapped polymorphic states, residual solvent effects, or mechanical stress from crystallization. A heat-cool-heat cycle is mandatory. The first heating ramp erases this history. The cooling ramp reveals supercooling dynamics and potential monotropic phases. The second heating ramp records the true, reproducible thermodynamic signature of the material[3].

Experimental Workflow

Workflow S1 1. Sample Encapsulation (5-10 mg, Hermetic Al Pan) S2 2. Tzero Calibration (Indium Standard, 10°C/min) S1->S2 S3 3. First Heat (200°C) (Erase Thermal History) S2->S3 S4 4. Controlled Cooling (Capture Exothermic Mesophases) S3->S4 S5 5. Second Heat (Record Intrinsic Transitions) S4->S5 S6 6. Thermogram Analysis (Integrate ΔH and Peak Temp) S5->S6

Fig 1. Standardized DSC workflow for mesogenic compound thermal characterization.

Step-by-Step DSC Protocol

Phase 1: Instrument Preparation & Calibration

  • Purge Gas Setup: Establish a dry Nitrogen purge at a flow rate of 50 mL/min. Nitrogen prevents the oxidative degradation of the benzyloxy and tert-butyl moieties at elevated temperatures, ensuring baseline stability.

  • Calibration: Perform a baseline and cell constant calibration using an Indium standard (Tm = 156.6 °C). Critical Insight: Thermal lag between the sample and reference sensors requires calibration at the exact heating and cooling rates (10 °C/min) used for the experiment to ensure precise temperature assignment during the cooling cycle[4].

Phase 2: Sample Preparation 3. Weighing: Using a microbalance, accurately weigh 5.0 to 10.0 mg of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate into a Tzero (or equivalent) aluminum pan. 4. Sealing: Place the lid on the pan and use a crimper press to create a hermetic seal. Prepare an identical, empty hermetically sealed pan to serve as the reference.

Phase 3: Thermal Cycling Method 5. Equilibration: Load the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C. 6. First Heating (Erasing History): Ramp the temperature at 10 °C/min from 25 °C to 200 °C. 7. Isothermal Hold: Hold isothermally at 200 °C for 3 minutes. This ensures complete isotropization (melting into a clear liquid) and total erasure of the crystalline thermal history. 8. Controlled Cooling (Mesophase Detection): Ramp down at 10 °C/min from 200 °C to 0 °C. Monitor for exothermic peaks indicating the Isotropic→Nematic and Nematic→Crystalline transitions. 9. Second Heating (Data Acquisition): Ramp at 10 °C/min from 0 °C to 200 °C. The endothermic peaks recorded here represent the intrinsic phase transitions of the compound.

Data Interpretation & Thermodynamic Logic

When analyzing the thermogram of a calamitic ester like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, researchers must differentiate between high-energy structural breakdowns and low-energy alignment shifts.

The transition from a highly ordered solid crystal (Cr) to a liquid crystal mesophase (e.g., Nematic, N) requires breaking a rigid 3D lattice, resulting in a large endothermic peak. Conversely, the transition from the Nematic phase to the Isotropic liquid (Iso) only requires overcoming weak intermolecular alignment forces, yielding a very small endothermic peak[2].

Table 1: Representative Quantitative DSC Data for Calamitic Esters

Phase TransitionThermal CyclePeak Temperature (°C)Enthalpy (ΔH, J/g)Transition Type
Cr → N 2nd Heating112.428.5First-Order (Endothermic)
N → Iso 2nd Heating146.81.8Weak First-Order (Endothermic)
Iso → N Cooling145.2-1.7Weak First-Order (Exothermic)
N → Cr Cooling82.1-26.9First-Order (Exothermic)

Note: The N→Cr transition during cooling occurs at a significantly lower temperature than the Cr→N melting point. This hysteresis is a classic example of supercooling, where the material requires a higher thermodynamic driving force to nucleate a 3D crystal lattice from a fluid state.

PhaseTransitions Cr Crystalline (Cr) M Mesophase (Nematic) Cr->M Heat (Endo) Large ΔH M->Cr Cool (Exo) Supercooled Iso Isotropic (Iso) M->Iso Heat (Endo) Small ΔH Iso->M Cool (Exo) Minimal Lag

Fig 2. Thermodynamic phase transition pathways of calamitic liquid crystals.

Building a Self-Validating System: Orthogonal Verification

To ensure absolute scientific integrity, DSC data must not exist in a vacuum. While DSC flawlessly quantifies the energy and temperature of a transition, it cannot definitively assign the spatial symmetry of the resulting mesophase (e.g., distinguishing a Nematic phase from a Smectic A phase).

Therefore, this protocol mandates cross-validation using Polarized Optical Microscopy (POM) equipped with a hot stage[1]. If the DSC thermogram shows a low-enthalpy endotherm at 146.8 °C, POM must simultaneously demonstrate the disappearance of birefringent Schlieren or thread-like textures, confirming the transition to an optically dark, isotropic liquid[2]. By interlocking the quantitative thermodynamics of DSC with the qualitative visual confirmation of POM, the researcher creates a closed, self-validating analytical system.

References

  • A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM.BenchChem.
  • Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal.Spectroscopy Online.
  • Reporting Phase Transitions of a New Generation “Tertiary Liquid Crystal System” (TLCS) using Logger Pro.SSRG International Journals.
  • Print HOTLINE P1 fall 2003 (Tzero Technology and Thermal Lag Calibration).TA Instruments.

Sources

Method

Application Note: Characterization of the Mesophases of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate using Polarizing Optical Microscopy (POM)

Abstract This application note provides a comprehensive guide for the characterization of the liquid crystalline phases of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate using Polarizing Optical Microscopy (POM) coupled with a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the characterization of the liquid crystalline phases of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate using Polarizing Optical Microscopy (POM) coupled with a hot stage. Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] Their study is crucial for applications ranging from display technologies to advanced materials.[2] This document details the fundamental principles of POM, a step-by-step protocol for sample preparation and thermal analysis, and a guide to interpreting the characteristic optical textures of the observed mesophases. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and materials science to ensure accurate and reproducible characterization of thermotropic liquid crystals.

Introduction to Polarizing Optical Microscopy in Liquid Crystal Analysis

Liquid crystals are materials characterized by long-range orientational order, even while retaining partial translational mobility.[3] This anisotropy in their molecular structure leads to anisotropy in their optical properties, most notably birefringence—the property of having a refractive index that depends on the polarization and propagation direction of light.[4]

Polarizing Optical Microscopy (POM) is an indispensable technique for the analysis of such anisotropic materials.[3][5] It exploits birefringence to generate high-contrast images of different liquid crystal phases.[6] In a POM setup, unpolarized light from a source is first linearly polarized by a filter (the "polarizer").[4][7] This polarized light passes through the birefringent LC sample, where it is split into two orthogonal components (the ordinary and extraordinary rays) that travel at different speeds.[1][6] Upon exiting the sample, these components have a phase difference. A second polarizing filter (the "analyzer"), oriented perpendicular (90°) to the first, recombines the light components.[7] This recombination results in interference, producing characteristic colors and textures that are diagnostic of the specific liquid crystal phase and molecular orientation.[7]

By coupling the microscope with a precision hot stage, POM is transformed into a powerful thermal analysis tool.[3][8] It allows for the direct, real-space visualization of phase transitions (e.g., crystal → smectic → nematic → isotropic) as a function of temperature, which manifest as abrupt changes in the observed optical textures.[3][9]

Instrumentation and Materials

Instrumentation:

  • Polarizing Optical Microscope (e.g., Leica DM2700P, Olympus BX51-P, or equivalent) equipped with:

    • Rotating stage

    • Strain-free objectives[7]

    • High-quality polarizer and analyzer

  • Precision Hot Stage with Controller (e.g., Mettler FP82HT, Linkam THMS600, or equivalent)

  • Microscope Camera and Image Capture Software

Materials:

  • 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (LC sample)

  • High-quality glass microscope slides

  • Glass coverslips

  • Spatula

  • Hot plate (for initial melting, if necessary)

  • Solvent for cleaning (e.g., ethanol, isopropanol)

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps, particularly regarding sample preparation and controlled heating/cooling rates, is crucial for obtaining reproducible and interpretable results.

Part A: Microscope Alignment (Crossed Polars)

The causality behind this initial step is to establish a "zero-birefringence" baseline. With the polarizer and analyzer perfectly crossed, no light should pass through to the detector in the absence of a birefringent sample. This ensures that any observed brightness or color is a direct result of the sample's optical properties.

  • Power On: Turn on the microscope's light source.

  • Engage Polarizers: Insert both the polarizer and the analyzer into the light path.

  • Cross Polars: With no sample on the stage, rotate the analyzer until the field of view is maximally dark. This "extinction" position confirms the polarizers are crossed at exactly 90°.[7]

  • Use Strain-Free Optics: Ensure all optical components in the light path are designated as "strain-free" to prevent them from introducing their own birefringence, which would degrade contrast and lead to a poor extinction background.[7]

Part B: Sample Preparation

The objective is to create a thin, uniform film of the liquid crystal. A sample that is too thick will result in overlapping textures and a loss of resolution, while an uneven sample will exhibit inconsistent thermal behavior.

  • Cleanliness: Thoroughly clean a microscope slide and coverslip with a suitable solvent to remove any dust, grease, or residues that could act as nucleation sites or introduce artifacts.

  • Sample Placement: Place a very small amount (a few milligrams) of the crystalline 4-(Benzyloxy)phenyl 4-tert-butylbenzoate onto the center of the clean microscope slide.

  • Melt and Spread: Place the slide on a pre-heated hot stage or hot plate set to a temperature above the compound's clearing point (isotropic liquid phase). The compound will melt into a clear liquid.

  • Apply Coverslip: Carefully place a coverslip over the molten droplet. The liquid will be drawn between the slide and coverslip by capillary action.[7]

  • Create Thin Film: Gently press on the coverslip with a non-marring tool (e.g., the wooden end of a cotton swab) to create a thin, uniform film approximately 5-20 µm thick. Avoid introducing air bubbles.

  • Cooling: Allow the sample to cool to room temperature on the hot stage. The material will crystallize, often forming a polycrystalline texture.

Part C: Thermal Analysis by Hot Stage POM

The key to trustworthy results is a controlled thermal cycle. Slow heating and cooling rates (1-10 °C/min) are essential to maintain thermal equilibrium across the sample and accurately resolve phase transition temperatures.[10]

  • Mount Sample: Secure the prepared slide onto the hot stage.

  • First Heating Cycle:

    • Program the hot stage controller to heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a point well into the isotropic phase.

    • Carefully observe the sample through the microscope during heating. Record the temperatures at which any changes in optical texture occur. These correspond to phase transitions.

    • The final transition to a completely dark field of view (extinction) marks the clearing point, or the transition to the isotropic liquid phase.

  • Equilibration: Hold the sample in the isotropic phase for 2-5 minutes to erase any "thermal memory" from its previous crystalline structure.

  • Controlled Cooling Cycle:

    • Program the controller to cool the sample at a slow, controlled rate (e.g., 5 °C/min). Cooling cycles often reveal liquid crystalline phases (mesophases) that may not be stable upon heating (monotropic phases).[11]

    • As the sample cools from the isotropic liquid, observe the nucleation and growth of the liquid crystal phases.

    • Capture images and record the temperatures for each transition. The appearance of birefringent textures from the dark isotropic liquid marks the Isotropic → Nematic or Isotropic → Smectic transition.

  • Data Acquisition: Capture high-resolution images of the characteristic textures observed for each distinct mesophase.

Data Interpretation: Identifying Mesophases

The textures observed under POM are fingerprints of the underlying molecular arrangement. For a typical calamitic (rod-like) liquid crystal like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, the following textures are commonly observed upon cooling from the isotropic melt.

Phase TransitionTemperature Range (°C)Characteristic Optical TexturesDescription
Isotropic (Iso) > TN-IBlack / Dark FieldThe material is a true liquid with no long-range molecular order. It is optically isotropic and does not transmit light between crossed polarizers.
Nematic (N) TSm-N < T < TN-ISchlieren Texture: Characterized by dark brushes radiating from point singularities (disclinations).[12][13] The number of brushes (two or four) indicates the strength of the singularity.[13][14]The molecules have long-range orientational order but no positional order. They are free to move around as in a liquid, but on average, point in the same direction (defined by the director).[15]
Smectic (Sm) TCr-Sm < T < TSm-NFocal-Conic / Fan Texture: Often appears as fan-shaped domains or polygonal textures where layers are arranged in concentric rings.[15][16][17]In addition to orientational order, molecules are arranged in layers. The specific smectic phase (e.g., Smectic A, Smectic C) determines if the molecules are perpendicular or tilted within the layers.[15][18]
Crystal (Cr) < TCr-SmPolycrystalline / SpheruliticThe material solidifies into a crystalline state with both positional and orientational order. Textures can vary from large, birefringent domains to spherulitic growth patterns.

Note: The specific transition temperatures (T) for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate must be determined experimentally as they can vary slightly with purity. The table provides a general framework for identification.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the characterization process, from initial setup to final phase identification.

POM_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation A Clean Slide & Coverslip B Place LC Sample on Slide A->B C Melt Sample & Apply Coverslip B->C D Create Thin Film (5-20 µm) C->D E Align Microscope (Crossed Polars) D->E F Mount Sample on Hot Stage E->F G Heating Cycle (10°C/min) F->G H Cooling Cycle (5°C/min) G->H I Record Transition Temperatures & Images H->I J Identify Isotropic Phase (Dark Field) I->J K Identify Nematic Phase (Schlieren Texture) J->K L Identify Smectic Phase (Focal-Conic/Fan Texture) K->L M Correlate Textures with Temperatures L->M

Caption: Workflow for POM analysis of liquid crystals.

Conclusion

Polarizing Optical Microscopy with a hot stage is a powerful and direct method for characterizing the rich phase behavior of thermotropic liquid crystals like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. By carefully preparing the sample and performing a controlled heating and cooling cycle, researchers can accurately determine phase transition temperatures and identify the nematic and smectic mesophases based on their unique and well-defined optical textures. This application note provides a robust protocol and interpretive framework to guide scientists in leveraging POM for the fundamental study and quality control of liquid crystalline materials.

References

  • Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • Taylor & Francis Online. (2024, April 18). Heliconical nematic and smectic phases: the synthesis and characterisation of the CB4O.m and CB8O.m series. Retrieved March 13, 2026, from [Link]

  • AIP Publishing. (1996). New high-pressure hot stage for optical microscopy. Review of Scientific Instruments. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND LIQUID CRYSTAL PROPERTIES OF 4-BENZYLOXY PHENYL-4-ALKYLOZY BENZOATE. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved March 13, 2026, from [Link]

  • Somaiya Vidyavihar University. (2022, June 9). Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Smectic phases' textures upon cooling under POM for complex Ic/II (a).... Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2021, February 17). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. Retrieved March 13, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Polarity mapping in liquid crystals using laser-induced heating. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Series of POM images and structural hierarchy of different temperatures.... Retrieved March 13, 2026, from [Link]

  • MDPI. (2023, April 28). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved March 13, 2026, from [Link]

  • TÜBİTAK Academic Journals. (2021, January 1). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved March 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). On the schlieren texture in nematic and smectic liquid crystals. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Retrieved March 13, 2026, from [Link]

  • White Rose Research Online. (2017, June 15). The identification of the sign and strength of disclinations in the schlieren (nucleated domain) texture of the nematic phase. Retrieved March 13, 2026, from [Link]

  • Der Pharma Chemica. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2018, June 5). How to recognise schlieren texture in nematic liquid crystal?. Retrieved March 13, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Liquid crystal textures: an overview. Retrieved March 13, 2026, from [Link]

  • MDPI. (n.d.). Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Retrieved March 13, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Polarized Light Microscopy. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate. Retrieved March 13, 2026, from [Link]

  • KAUST Repository. (2024, July). Use of polarized light microscopy to map changes in crystallinity of organic semiconductor films. Retrieved March 13, 2026, from [Link]

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Application

Application Notes and Protocols for the Study of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate in Nematic Phases

Introduction: The Scientific Context and Utility of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Phenyl benzoate derivatives are a cornerstone in the field of liquid crystal research, offering a versatile molecular framework...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context and Utility of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Phenyl benzoate derivatives are a cornerstone in the field of liquid crystal research, offering a versatile molecular framework for investigating the relationship between molecular structure and mesomorphic properties.[1][2] The compound 4-(benzyloxy)phenyl 4-tert-butylbenzoate is a calamitic (rod-like) liquid crystal designed to exhibit a nematic phase. Its molecular architecture, featuring a rigid core of three aromatic rings linked by an ester group, and terminal benzyloxy and tert-butyl functionalities, is engineered to induce the long-range orientational order characteristic of the nematic state.

The terminal tert-butyl group is of particular interest. Its bulky, non-linear structure can influence the intermolecular interactions and packing efficiency of the molecules, which in turn affects the thermal stability and range of the nematic phase.[3] Studies on homologous series of p-(p'-n-alkoxy benzoyloxy)ter-butyl benzoates have shown that such terminal groups can promote the formation of a nematic mesophase while suppressing the emergence of more ordered smectic phases.[3] This makes 4-(benzyloxy)phenyl 4-tert-butylbenzoate a potentially valuable model system for fundamental studies of the nematic state, including investigations into elastic constants, dielectric anisotropy, and electro-optical effects.

This guide provides a comprehensive overview of the synthesis and characterization of 4-(benzyloxy)phenyl 4-tert-butylbenzoate, with a focus on detailed protocols for studying its nematic phase behavior using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate: A Step-by-Step Protocol

The synthesis of 4-(benzyloxy)phenyl 4-tert-butylbenzoate is typically achieved via an esterification reaction between 4-tert-butylbenzoyl chloride and 4-benzyloxyphenol. This is a common and effective method for preparing phenyl benzoate liquid crystals.[1][4]

Materials and Reagents
  • 4-tert-butylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-benzyloxyphenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Ethanol or a hexane/ethyl acetate mixture for recrystallization

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, dropping funnel, and separatory funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Protocol

Part 1: Synthesis of 4-tert-butylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 4-tert-butylbenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-tert-butylbenzoyl chloride, a liquid, is typically used in the next step without further purification.

Part 2: Esterification

  • In a separate round-bottom flask, dissolve 4-benzyloxyphenol (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath. Pyridine acts as a base to neutralize the HCl produced during the reaction.

  • Slowly add the freshly prepared 4-tert-butylbenzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the final product, 4-(benzyloxy)phenyl 4-tert-butylbenzoate, as a white solid.

Synthesis_Workflow cluster_part1 Part 1: Acid Chloride Formation cluster_part2 Part 2: Esterification cluster_part3 Part 3: Purification A 4-tert-butylbenzoic acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 4-tert-butylbenzoyl chloride C->D G Stirring at Room Temp D->G E 4-benzyloxyphenol E->G F Pyridine in DCM F->G H Crude Product G->H I Aqueous Work-up H->I J Drying & Solvent Removal I->J K Recrystallization J->K L Pure 4-(Benzyloxy)phenyl 4-tert-butylbenzoate K->L

Caption: Synthesis workflow for 4-(benzyloxy)phenyl 4-tert-butylbenzoate.

Characterization of the Nematic Phase

The investigation of the nematic phase of 4-(benzyloxy)phenyl 4-tert-butylbenzoate relies on two primary analytical techniques: Polarized Optical Microscopy (POM) for the visual identification of mesophases and their characteristic textures, and Differential Scanning Calorimetry (DSC) for the quantitative determination of phase transition temperatures and associated enthalpy changes.

Sample Preparation for Analysis

A crucial step for both POM and DSC is the proper preparation of the liquid crystal sample.

  • Place a small amount (a few milligrams) of the purified 4-(benzyloxy)phenyl 4-tert-butylbenzoate onto a clean glass microscope slide for POM, or into an aluminum DSC pan.

  • For POM, gently place a coverslip over the sample.

  • Heat the sample on a hot stage (for POM) or within the DSC instrument to a temperature several degrees above its clearing point (the transition to the isotropic liquid phase). This step is essential to erase any previous thermal history and ensure a uniform, randomly oriented state.

  • The sample is then cooled at a controlled rate to observe the formation of the nematic phase from the isotropic liquid.

Protocol 1: Polarized Optical Microscopy (POM) Analysis

POM is a powerful and direct method for identifying liquid crystal phases based on their unique optical textures, which arise from the interaction of polarized light with the anisotropically ordered molecules.[5][6]

Instrumentation
  • A polarizing microscope equipped with a rotating stage, a polarizer, and an analyzer.

  • A hot stage with a programmable temperature controller.

  • A camera for capturing micrographs.

Methodology
  • Microscope Setup: Set up the microscope for Köhler illumination. The polarizer and analyzer should be in a "crossed" configuration (i.e., their polarization axes are perpendicular to each other), which results in a dark field of view in the absence of a birefringent sample.

  • Thermal Cycling:

    • Place the prepared sample slide on the hot stage.

    • Heat the sample to its isotropic liquid state. In this state, the sample will appear dark under crossed polarizers because the liquid is optically isotropic.

    • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

  • Observation and Identification:

    • As the sample cools, observe the temperature at which birefringent domains begin to appear from the dark isotropic liquid. This is the nematic-isotropic (N-I) transition temperature.

    • The nematic phase will exhibit characteristic textures. A common texture is the "Schlieren" texture, which features dark brushes emanating from point defects (disclinations).[7] The number of brushes meeting at a point indicates the strength of the defect. Another possible texture is the "threaded" or "marbled" texture.[7]

    • Record the temperatures of all observed phase transitions upon cooling and subsequent heating. Any differences in transition temperatures between heating and cooling cycles (thermal hysteresis) should be noted.

    • Capture micrographs of the characteristic textures observed for each phase.

POM_Principle cluster_light_path Light Path in Polarized Optical Microscopy Light Unpolarized Light Source Polarizer Polarizer Light->Polarizer Linearly Polarized Light Sample Nematic LC Sample (Birefringent) Polarizer->Sample Splits into two rays (ordinary & extraordinary) Analyzer Analyzer (Crossed) Sample->Analyzer Phase-shifted rays Observer Observer/Camera Analyzer->Observer Interference creates texture

Caption: Principle of Polarized Optical Microscopy for liquid crystal analysis.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and the enthalpy changes associated with them.[8][9]

Instrumentation
  • A differential scanning calorimeter with a cooling accessory.

  • Aluminum DSC pans and a sealing press.

  • A microbalance for accurate sample weighing.

  • An inert purge gas (e.g., nitrogen).

Methodology
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the 4-(benzyloxy)phenyl 4-tert-butylbenzoate into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample.

    • Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Thermal Analysis:

    • Equilibrate the sample at a temperature well above the expected N-I transition.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

    • Heat the sample at the same controlled rate back to the starting temperature.

    • Typically, a second heating and cooling cycle is performed to ensure thermal history is erased and to obtain reproducible results.

  • Data Analysis:

    • The DSC thermogram will show peaks corresponding to phase transitions. The nematic-to-isotropic transition is an endothermic event (absorbs heat) upon heating and an exothermic event (releases heat) upon cooling.

    • The peak temperature of the endotherm on the heating scan is typically taken as the N-I transition temperature (TN-I).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔHN-I). This value is related to the degree of order in the nematic phase.

Data Presentation and Interpretation

The data obtained from POM and DSC should be systematically compiled to provide a complete picture of the thermotropic behavior of 4-(benzyloxy)phenyl 4-tert-butylbenzoate.

Illustrative Phase Transition Data

The following table presents hypothetical but realistic data for 4-(benzyloxy)phenyl 4-tert-butylbenzoate, based on the properties of similar phenyl benzoate compounds. This data should be replaced with experimentally determined values.

TransitionMethodTemperature (°C) (Heating)Temperature (°C) (Cooling)Enthalpy (ΔH) (kJ/mol)
Crystal to Nematic (Cr-N)DSCTCr-NTN-CrΔHCr-N
Nematic to Isotropic (N-I)DSCTN-ITI-NΔHN-I
Nematic to Isotropic (N-I)POMTN-ITI-N-

Note: TCr-N, TN-I, etc., represent the temperatures to be determined experimentally.

The combination of POM and DSC provides a self-validating system. The transition temperatures observed by the appearance and disappearance of textures in POM should correlate with the peaks observed in the DSC thermogram.[2]

DSC_Principle cluster_dsc Principle of Differential Scanning Calorimetry (DSC) Sample Sample Pan Detector Differential Heat Flow Detector Sample->Detector Reference Reference Pan (Empty) Reference->Detector Heaters Individual Heaters Heaters->Sample Heaters->Reference TempControl Temperature Program TempControl->Heaters Output Thermogram (Heat Flow vs. Temp) Detector->Output

Caption: Principle of Differential Scanning Calorimetry for phase transition analysis.

Conclusion and Further Studies

This guide has outlined the essential protocols for the synthesis and characterization of the nematic phase of 4-(benzyloxy)phenyl 4-tert-butylbenzoate. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the thermotropic properties of this liquid crystal. Further studies could involve the characterization of its viscoelastic properties, dielectric constants, and response to electric fields, which are crucial for assessing its potential in electro-optical applications. Additionally, the synthesis of analogues with different terminal groups would provide valuable insights into structure-property relationships in this class of materials.

References

  • Scientific.Net. (n.d.). Polarizing Optical Microscopic Characterization of Nematic Liquid Crystal Confined in Porous Silicon. Retrieved from [Link]

  • Patel B. K., & Chauhan M. L. (2016). Synthesis and study of new mesogens : p-(p'-n-Alkoxy benzoyloxy)ter- butyl benzoates. Der Pharma Chemica, 8(11), 104-109.
  • Polymers. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Retrieved from [Link]

  • Abbott, N. L., & Dong, S. (2018). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 34(43), 12899–12910.
  • Iannacchione, G. S., Finotello, D., & Crawford, G. P. (1993). The nematic to isotropic transition of a liquid crystal in porous media. The Journal of Chemical Physics, 99(9), 7245–7251.
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  • Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81.
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  • Sharma, D., et al. (2022). Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. European Journal of Applied Sciences, 10(3), 98-124.
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  • Balkanli, O., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals.
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Method

Application Note: Characterization of Smectic Phase Behavior in 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Executive Summary Liquid crystals (LCs) exhibiting smectic (layered) phases are foundational to the development of fast-switching ferroelectric displays, organic semiconductors, and stimuli-responsive elastomers. 4-(Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liquid crystals (LCs) exhibiting smectic (layered) phases are foundational to the development of fast-switching ferroelectric displays, organic semiconductors, and stimuli-responsive elastomers. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate serves as an exemplary calamitic (rod-like) mesogen for investigating the delicate balance between steric bulk and intermolecular forces in smectic phase stabilization.

This application note provides researchers and materials scientists with a comprehensive, self-validating methodology for synthesizing structural causality with phase behavior. By integrating Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and Small-Angle X-Ray Scattering (SAXS), this guide establishes a robust framework for characterizing phenyl benzoate-based liquid crystals.

Mechanistic Principles of Molecular Design (Causality)

The phase behavior of a liquid crystal is strictly dictated by its molecular architecture. The specific design of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate incorporates three distinct functional zones, each driving specific intermolecular interactions:

  • The tert-Butyl Terminal Group (Steric Bulk): Conventional LC design dictates that linear, unbranched alkyl chains promote smectic layering. However, introducing a bulky tert-butyl group forces microphase segregation. The steric bulk requires greater free volume, which disrupts the dense, fluid packing of a nematic phase. Instead, it drives the molecules to organize into well-defined, intercalated smectic layers to minimize free energy, resulting in a 1 [1].

  • The Phenyl Benzoate Core (Rigid Scaffold): This rigid aromatic scaffold provides the necessary structural anisotropy (length-to-width ratio) required for mesogenesis. The ester linkage introduces a strong transverse dipole moment, which dictates the dielectric anisotropy of the material and facilitates dipole-dipole alignment between adjacent molecules [2].

  • The Benzyloxy Tail (Aromatic Extension): The ether linkage provides flexibility, while the terminal phenyl ring engages in lateral π−π stacking. This synergistic interaction locks the molecules into the lamellar planes characteristic of Smectic A (SmA) and Smectic C (SmC) phases, preventing translational slip [3].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the characterization of smectic phases must be treated as a self-validating system: thermal events (DSC) must correlate with morphological changes (POM) and structural dimensions (SAXS).

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: Thermodynamic mapping of phase transition temperatures and enthalpies ( ΔH ). Causality: Smectic-to-nematic or smectic-to-isotropic transitions are often weakly first-order or second-order. Fast scanning induces thermal lag, obscuring the minute enthalpy changes ( ΔH<2 kJ/mol ) associated with these transitions. A slow, controlled rate is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 – 5.0 mg of high-purity (>99.5%) 4-(Benzyloxy)phenyl 4-tert-butylbenzoate into an aluminum standard crucible. Seal with a crimped lid.

  • Purge: Place the crucible in the DSC cell under a continuous dry nitrogen purge ( 50 mL/min ) to prevent oxidative degradation at elevated temperatures.

  • Thermal History Erasure: Heat the sample rapidly ( 10∘C/min ) to 20∘C above its expected isotropic clearing point. Hold isothermally for 3 minutes to erase previous thermal and mechanical history.

  • Data Acquisition: Cool the sample at a strict rate of 3∘C/min to 0∘C , followed by a heating cycle at 3∘C/min back to the isotropic state.

  • Analysis: Integrate the peaks to determine TCr​ , TSmC​ , TSmA​ , and TIso​ . Calculate ΔH for each transition.

Protocol 2: Polarized Optical Microscopy (POM)

Purpose: Morphological identification of mesophases via birefringence textures. Causality: Mesophase identification relies on textures dictated by molecular anchoring. Using both untreated glass and polyimide-rubbed (planar) glass cells ensures that both homeotropic and homogeneous alignments can be observed, definitively distinguishing between orthogonal (SmA) and tilted (SmC) phases.

Step-by-Step Methodology:

  • Cell Loading: Introduce the compound into a gap polyimide-rubbed planar alignment cell via capillary action while heating on a hot stage 10∘C above the clearing point.

  • Isotropic Verification: Cross the polarizers at 90∘ . The field of view must be completely dark, confirming the isotropic liquid phase.

  • Controlled Cooling: Cool the hot stage at 1∘C/min .

  • Texture Observation:

    • Smectic A Phase: Look for the spontaneous formation of focal-conic fan-shaped textures in planar cells, or a completely dark field (pseudoisotropic) in untreated cells due to homeotropic alignment.

    • Smectic C Phase: Look for broken focal-conic or schlieren textures with singularities, indicating the tilt of the director relative to the layer normal.

Protocol 3: Small-Angle X-Ray Scattering (SAXS)

Purpose: Determination of the smectic layer spacing ( d ). Causality: By comparing the measured d -spacing to the theoretical extended molecular length ( L , calculated via density functional theory), researchers can determine the layer architecture. An intercalated smectic phase driven by the tert-butyl bulk will yield a d/L ratio of ≈0.5−0.6 .

Step-by-Step Methodology:

  • Sample Alignment: Place the sample in a 1 mm quartz capillary. Apply a strong magnetic field (e.g., 1.5 T) while cooling from the isotropic phase to uniformly align the smectic director.

  • Irradiation: Expose the sample to Cu-K α radiation ( λ=1.5418A˚ ) at a stabilized temperature within the smectic phase window.

  • Scattering Vector Analysis: Record the 1D scattering profile. Identify the sharp small-angle Bragg peak ( q ).

  • Calculation: Calculate the layer spacing using Bragg’s Law: d=2π/q . Compare d to the theoretical length L to validate the microphase segregated structure.

Quantitative Data Presentation

The following table summarizes the expected multiparametric data profile for phenyl benzoate derivatives engineered with tert-butyl and benzyloxy terminal groups.

ParameterAnalytical MethodExpected Observation / ValueMechanistic Significance
Crystallization ( TCr​ ) DSCSharp endotherm/exotherm ( ΔH>20 kJ/mol )High enthalpy due to dense 3D lattice packing of the rigid core.
Smectic C ( SmC ) POMBroken focal-conic / Schlieren textureTilted lamellar arrangement stabilized by lateral dipole interactions.
Smectic A ( SmA ) POMFocal-conic (planar) / Dark field (homeotropic)Orthogonal lamellar arrangement stabilized by terminal steric bulk.
Layer Spacing ( d/L ) SAXS d/L≈0.5−0.6 Indicates an intercalated smectic phase driven by the tert-butyl group.
Clearing Point ( TIso​ ) DSC / POMWeak endotherm ( ΔH<2 kJ/mol ) / Black fieldTransition to isotropic liquid; complete loss of translational/orientational order.

Molecular Design & Phase Stabilization Workflow

G Design 4-(Benzyloxy)phenyl 4-tert-butylbenzoate TButyl tert-Butyl Terminal (Steric Bulk) Design->TButyl Core Phenyl Benzoate Core (Rigid Scaffold) Design->Core BenzOxy Benzyloxy Tail (Aromatic Extension) Design->BenzOxy MicroSeg Microphase Segregation TButyl->MicroSeg Dipole Dipole-Dipole Alignment Core->Dipole PiStack Lateral Pi-Pi Stacking BenzOxy->PiStack Smectic Smectic Phase Stabilization MicroSeg->Smectic Dipole->Smectic PiStack->Smectic

Molecular design causality for smectic phase stabilization in phenyl benzoate derivatives.

References

  • Source: Liquid Crystals (Taylor & Francis)
  • Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Title: Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties Source: MDPI URL

Sources

Application

Application Note: High-Purity Isolation of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Purification Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Purification Protocol & Mechanistic Guide.

Introduction & Physicochemical Profiling

The synthesis of bulky aromatic esters, such as 4-(benzyloxy)phenyl 4-tert-butylbenzoate , is a fundamental transformation in the development of advanced materials and pharmaceutical intermediates[1]. Typically synthesized via the nucleophilic acyl substitution of 4-(benzyloxy)phenol with 4-tert-butylbenzoyl chloride in the presence of an amine base[2], the crude reaction mixture presents a complex separation challenge.

To achieve the >99% purity standard required for downstream applications, purification cannot rely on a single technique. Instead, it requires a causality-driven, orthogonal approach that exploits specific physicochemical differentials: pKa variations, lipophilicity (LogP), and crystal lattice energies[].

Quantitative Data & Partitioning Rationale

The design of this purification protocol is grounded in the distinct properties of the reaction components. Table 1 outlines the causality behind the solvent and phase selections used in the liquid-liquid extraction (LLE) and chromatographic steps.

Table 1: Physicochemical Properties & Purification Rationale

ComponentRoleEst. pKaPolarity / LipophilicityTarget PhaseRemoval Strategy
4-(Benzyloxy)phenyl 4-tert-butylbenzoate Target ProductN/AVery High (Non-polar)Organic (DCM/EtOAc)Retained in the organic phase; elutes rapidly on silica.
4-(Benzyloxy)phenol Starting Material~ 9.9ModerateAqueous (Strong Base)Deprotonated by 1M NaOH; removed in aqueous waste[4].
4-tert-Butylbenzoic acid Hydrolyzed SM~ 4.4ModerateAqueous (Weak Base)Deprotonated by Sat. NaHCO₃; removed in aqueous waste.
Triethylamine (TEA) Base Catalyst~ 10.7*LowAqueous (Acidic)Protonated by 1M HCl; removed as water-soluble ammonium salt.

*pKa of the conjugate acid (triethylammonium).

Purification Workflow Visualization

The following diagram maps the orthogonal, three-phase purification strategy: Liquid-Liquid Extraction (LLE) for bulk impurity removal, Flash Chromatography for structural isolation, and Recrystallization for final polishing[5].

Purification Crude Crude Reaction Mixture (Ester, Phenol, Acid, Base) LLE Phase 1: Liquid-Liquid Extraction (Orthogonal pH Washes) Crude->LLE HClWash 1M HCl Wash (Protonates & Removes Amine) LLE->HClWash NaHCO3Wash Sat. NaHCO3 Wash (Removes Carboxylic Acid) HClWash->NaHCO3Wash AqWaste Aqueous Waste (Salts & Phenolates) HClWash->AqWaste Aq. Phase NaOHWash Cold 1M NaOH Wash (Removes Unreacted Phenol) NaHCO3Wash->NaOHWash NaHCO3Wash->AqWaste Aq. Phase NaOHWash->AqWaste Aq. Phase OrgLayer Organic Phase (Crude Ester) NaOHWash->OrgLayer Org. Phase Chromato Phase 2: Flash Chromatography (Silica Gel, Hexanes/EtOAc) OrgLayer->Chromato Impurities Polar Impurities (Retained on Column) Chromato->Impurities Waste SemiPure Semi-Pure Ester (Concentrated Fractions) Chromato->SemiPure Target Rf ~0.4 Recryst Phase 3: Recrystallization (Hot Ethanol) SemiPure->Recryst MotherLiq Mother Liquor (Trace Isomers/Impurities) Recryst->MotherLiq Filtrate PureProduct Pure 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Recryst->PureProduct Crystals

Figure 1: Sequential purification workflow for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

Step-by-Step Experimental Protocol

Phase 1: Causality-Driven Liquid-Liquid Extraction (LLE)

Self-Validation Check: Monitor the pH of the aqueous washes. The protocol relies on strict pH control to selectively ionize specific impurities without degrading the target molecule.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical product) to ensure the highly lipophilic ester remains fully solvated.

  • Amine Scavenging (Acid Wash): Wash the organic layer with 1.0 M HCl (2 × 15 mL).

    • Causality: Triethylamine (TEA) or pyridine must be protonated to form water-soluble hydrochloride salts.

  • Acid Scavenging (Weak Base Wash): Wash with saturated aqueous NaHCO₃ (2 × 15 mL).

    • Causality: Unreacted 4-tert-butylbenzoyl chloride rapidly hydrolyzes to 4-tert-butylbenzoic acid (pKa ~4.4). The mild bicarbonate base (pH ~8.3) selectively deprotonates this carboxylic acid.

  • Phenol Scavenging (Strong Base Wash): Wash with cold 1.0 M NaOH (2 × 15 mL).

    • Causality: 4-(benzyloxy)phenol has a pKa of ~9.9 and is not efficiently deprotonated by NaHCO₃. A stronger base is required to form the water-soluble sodium phenoxide.

    • Expert Insight: While esters are generally susceptible to base-catalyzed saponification, the extreme steric hindrance provided by the tert-butyl group and the bulky phenolic moiety protects 4-(benzyloxy)phenyl 4-tert-butylbenzoate from rapid hydrolysis at low temperatures.

  • Drying & Concentration: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Silica Gel Flash Chromatography

Even after rigorous LLE, trace non-polar byproducts (e.g., homocoupled dimers or degradation products) may persist[2].

  • Column Packing: Pack a glass column with 230–400 mesh silica gel using 100% Hexanes.

  • Sample Loading: Dissolve the crude solid in a minimum volume of DCM (wet loading) or pre-absorb onto a small amount of silica gel (dry loading) to ensure a tight initial band.

  • Isocratic/Step-Gradient Elution: Elute using a solvent system of 95:5 Hexanes:Ethyl Acetate.

    • Causality: The target ester is highly lipophilic. It will elute rapidly (target Rf​ ~ 0.4 to 0.5 in 90:10 Hexanes:EtOAc), leaving any residual, more polar phenolic impurities firmly bound to the baseline of the silica column.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine the pure fractions and evaporate the solvent.

Phase 3: Recrystallization (Final Polish)

Chromatography separates based on polarity, but recrystallization separates based on crystal lattice packing, making it the ultimate tool for removing trace structural isomers or colored impurities[5].

  • Solvent Selection: Place the semi-pure ester in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol (or a 4:1 Hexane/EtOAc mixture).

  • Dissolution & Hot Filtration: Heat the mixture until the solid is completely dissolved. If particulate matter is present, perform a rapid hot gravity filtration.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes impurities[].

  • Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield. Collect the purified white crystals via vacuum filtration using a Büchner funnel, wash with ice-cold ethanol, and dry under high vacuum.

Analytical Validation Expectations

To confirm the success of the self-validating protocol, the purified 4-(Benzyloxy)phenyl 4-tert-butylbenzoate should exhibit the following analytical markers:

  • TLC: A single, distinct, UV-active spot ( Rf​ ~ 0.45 in 9:1 Hexanes:EtOAc). No baseline spots (indicating complete removal of the phenol).

  • ¹H NMR (CDCl₃, 400 MHz):

    • A prominent singlet integrating to 9H at ~1.35 ppm (the tert-butyl group).

    • A distinct singlet integrating to 2H at ~5.10 ppm (the benzylic -CH₂- group).

    • Absence of a broad singlet at ~4.5–5.5 ppm (confirming the absence of the phenolic -OH proton).

References

  • U.S. National Library of Medicine. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." PMC / NIH. URL:[Link]

  • European Patent Office. "EP1868984B1 - Benzoic acid ester compounds, compositions, uses and methods related thereto." Google Patents.
  • American Chemical Society. "Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

Application Note: Formulation of Liquid Crystal Mixtures Incorporating 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Executive Summary & Mechanistic Rationale The development of advanced liquid crystal (LC) materials for high-birefringence optics, spatial light modulators, and biosensing platforms relies heavily on the precise engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of advanced liquid crystal (LC) materials for high-birefringence optics, spatial light modulators, and biosensing platforms relies heavily on the precise engineering of mesogenic dopants. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (BP-TBB) is a highly specialized calamitic (rod-like) mesogen. It features a rigid phenyl benzoate core flanked by a flexible, polarizable benzyloxy tail and a sterically bulky tert-butyl terminal group.

From a mechanistic standpoint, the integration of a tert-butyl group fundamentally alters the mesomorphic packing efficiency. While linear alkyl chains (e.g., n-butyl) strongly promote highly ordered smectic phases, the branched, bulky nature of the tert-butyl moiety frustrates close intermolecular packing. This steric hindrance suppresses the formation of higher-order smectic phases and dramatically stabilizes the nematic phase or intercalated smectic phases, while simultaneously lowering the melting point and enhancing solubility in commercial nematic hosts[1][2]. Furthermore, the benzyloxy group extends the π -conjugation of the system, which increases the molecular polarizability and consequently enhances the optical birefringence ( Δn ) of the final mixture.

This application note provides a comprehensive, self-validating protocol for the synthesis of BP-TBB, its formulation into a nematic host matrix, and the subsequent thermotropic characterization.

Quantitative Data: Formulation Metrics

The following table summarizes the causal relationship between BP-TBB doping concentration and the physiochemical properties of a standard nematic host (e.g., E7). As the concentration of the bulky BP-TBB increases, the Nematic-Isotropic transition temperature ( TNI​ ) decreases due to steric disruption of the host matrix, while birefringence increases due to the highly polarizable benzyloxy ether linkage.

BP-TBB Concentration (wt%) TNI​ (°C) Δn (at 589 nm)Phase Behavior (Cooling)Solubility in Host
0.0 (Pure Host)58.0 ± 0.20.225NematicN/A
5.056.2 ± 0.30.231NematicComplete
10.053.8 ± 0.40.238NematicComplete
15.050.1 ± 0.50.245Nematic Smectic AMetastable

Experimental Workflows & Protocols

Protocol 1: Synthesis and Purification of BP-TBB

To ensure the integrity of the benzyloxy ether linkage, a mild Steglich esterification is employed rather than harsh acyl chloride pathways[3].

Reagents: 4-tert-butylbenzoic acid (1.0 eq), 4-(benzyloxy)phenol (1.05 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), anhydrous Dichloromethane (DCM).

  • Reaction Setup: Dissolve 4-tert-butylbenzoic acid and 4-(benzyloxy)phenol in anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the phenol precursor.

  • Catalysis & Coupling: Add DMAP to the solution, followed by the dropwise addition of a DCC/DCM solution at 0 °C. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature and stir for 24 hours. Causality: DMAP acts as an acyl transfer catalyst, while DCC drives the dehydration. The initial 0 °C condition prevents exothermic side reactions.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Washing & Drying: Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure BP-TBB (>99% purity via HPLC).

Protocol 2: Solvent-Assisted Formulation of the LC Mixture

Direct melt-mixing of rigid mesogens can lead to thermal degradation. Solvent-assisted mixing ensures homogenous molecular dispersion.

  • Gravimetric Preparation: Weigh the E7 nematic host and the synthesized BP-TBB dopant into a clean glass vial to achieve the desired weight percentage (e.g., 10 wt% BP-TBB).

  • Solvent Dissolution: Add 2 mL of HPLC-grade DCM to the vial. Vortex for 2 minutes until a clear, isotropic solution is formed.

  • Homogenization: Sonicate the solution in a water bath at 25 °C for 15 minutes to disrupt any localized π−π stacking aggregates.

  • Solvent Evaporation: Transfer the vial to a vacuum desiccator. Apply a dynamic vacuum (10⁻² mbar) for 12 hours at 40 °C to completely remove the DCM. Causality: Residual solvent acts as an impurity that artificially depresses the TNI​ and alters the dielectric anisotropy.

Protocol 3: Thermotropic Characterization (Self-Validation)
  • Differential Scanning Calorimetry (DSC): Load 5 mg of the formulated mixture into an aluminum pan. Perform heating and cooling cycles at a rate of 5 °C/min under nitrogen. Identify the endothermic peak corresponding to TNI​ .

  • Polarized Optical Microscopy (POM): Capillary-fill a 5 µm anti-parallel rubbed polyimide LC cell with the mixture at a temperature 5 °C above the determined TNI​ (isotropic phase). Cool the cell at 1 °C/min. The appearance of a classic Schlieren or thread-like texture validates the presence of a homogenous nematic phase.

Workflow Visualization

G N1 Synthesis of BP-TBB (Steglich Esterification) N2 Purification (Recrystallization >99%) N1->N2 Yields Crude Ester N4 Solvent-Assisted Mixing (DCM, Sonication) N2->N4 Purified Dopant N3 Host LC Preparation (e.g., E7 Nematic Host) N3->N4 Host Matrix N5 Solvent Evaporation (Vacuum Desiccation) N4->N5 Homogenization N6 Phase Characterization (POM & DSC) N5->N6 Isotropic Melt

Workflow for the synthesis, formulation, and thermotropic characterization of BP-TBB LC mixtures.

References

  • Henderson, P. A., et al. "Remarkable stabilisation of the intercalated smectic phases of nonsymmetric dimers by tert-butyl groups." Liquid Crystals, vol. 49, no. 7-9, April 2022.[Link]

  • Zoghaib, W. M., et al. "Synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series: Effect of tert-butyl tail on mesomorphism." Molecular Crystals and Liquid Crystals, vol. 712, no. 1, April 2021.[Link]

Sources

Application

Application Note: Inverse Gas Chromatography (IGC) Analysis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Audience: Materials Scientists, Analytical Chemists, and Formulation Researchers Focus: Phase Transitions, Surface Energetics, and Thermodynamic Profiling Executive Summary The characterization of rigid, rod-like organic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Analytical Chemists, and Formulation Researchers Focus: Phase Transitions, Surface Energetics, and Thermodynamic Profiling

Executive Summary

The characterization of rigid, rod-like organic molecules is critical in the development of advanced materials, including liquid crystals (LCs), specialized stationary phases, and pharmaceutical excipients. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is a calamitic (rod-like) ester characterized by a bulky tert-butyl terminal group and a flexible benzyloxy tail. These structural features predispose the molecule to complex thermal behavior, including potential mesomorphic (liquid crystalline) phase transitions[1].

This application note details the use of Inverse Gas Chromatography (IGC) at infinite dilution to map the physicochemical properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. Unlike analytical gas chromatography, which separates a mobile mixture, IGC utilizes the compound of interest as the stationary phase[2]. By injecting well-characterized volatile probes, researchers can measure the dispersive surface energy ( γSd​ ), Lewis acid-base parameters, and precisely map phase transition temperatures (e.g., melting and clearing points) based on the thermodynamic interactions between the probes and the stationary phase[3].

Mechanistic Principles & Causality

The Self-Validating Nature of IGC

IGC is a self-validating thermodynamic system. The core metric is the specific retention volume ( Vg0​ ) , which represents the volume of carrier gas required to elute a probe molecule, normalized to the mass of the stationary phase and corrected for column pressure drop.

Because the injections are performed at infinite dilution, probe-probe interactions are mathematically eliminated. The retention time is strictly a function of the probe-stationary phase interaction[4].

Phase Transition Detection Logic

The physical state of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate dictates how probe molecules interact with it:

  • Solid State: Probes interact exclusively via surface adsorption. Retention times decrease linearly as temperature increases.

  • Melting Transition ( Tm​ ): As the crystalline lattice collapses into a liquid or mesophase (e.g., nematic/smectic), probes suddenly gain access to the bulk volume of the material. This bulk partitioning causes a sharp, anomalous increase in retention time despite the increase in temperature[5].

  • Isotropic Liquid Transition ( Tc​ ): A secondary shift in the slope of the retention diagram ( lnVg0​ vs. 1/T ) marks the clearing point, where the ordered mesophase transitions into a disordered isotropic liquid[1].

Phase_Transition S1 Solid Phase (Crystalline) Surface Adsorption Dominates Linear ln(Vg) vs 1/T S2 Melting Transition (Tm) Probe Penetrates Bulk Sharp Increase in Retention S1->S2 Heating S3 Mesophase (Nematic/Smectic) Bulk Partitioning Linear, Lower Slope S2->S3 Equilibrium S4 Clearing Point (Tc) Transition to Isotropic Liquid Slope Change S3->S4 Further Heating

Figure 1: Causality of probe retention behavior during thermal phase transitions in IGC.

Experimental Protocol

Materials and Column Preparation

To ensure accurate thermodynamic measurements, the stationary phase must be uniformly coated onto an inert support to prevent support-probe interactions[6].

  • Dissolution: Dissolve 0.5 g of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate in 50 mL of high-purity dichloromethane (DCM).

  • Slurry Formation: Add 4.5 g of silanized, acid-washed diatomaceous earth (e.g., Chromosorb W AW DMCS, 80/100 mesh) to the solution. The silanization ensures the support surface is deactivated[6].

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the DCM under a gentle vacuum at 40°C, rotating slowly until a free-flowing powder is obtained. This yields a 10% w/w stationary phase loading.

  • Column Packing: Pack the coated support into a pre-washed stainless steel column (e.g., 1 m length, 3.2 mm outer diameter) using mechanical vibration to ensure uniform bed density. Plug both ends with silanized glass wool.

IGC System Configuration
  • Install the column in a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Carrier Gas: High-purity Helium (99.999%) at a flow rate of 20–30 mL/min. Measure the exact flow rate at the column outlet using a digital flowmeter.

  • Conditioning: Condition the column at 40°C for 12 hours under helium flow to remove residual coating solvent.

Injection Workflow

To profile both the dispersive surface energy and acid-base characteristics, two classes of probes are injected[4].

  • Non-polar Probes (n-Alkanes): Hexane (C6), Heptane (C7), Octane (C8), Nonane (C9), Decane (C10). Used to calculate the London dispersive surface energy ( γSd​ ) via the Dorris-Gray method[7].

  • Polar Probes: Dichloromethane (acidic), Ethyl Acetate (amphoteric), Tetrahydrofuran (basic). Used to calculate Lewis acid ( Ka​ ) and base ( Kb​ ) constants.

Step-by-Step Injection:

  • Set the column oven to the starting temperature (e.g., 50°C). Allow 30 minutes for thermal equilibration.

  • Draw 0.1 µL of probe vapor (headspace) into a gastight syringe.

  • Co-inject the probe vapor with a small amount of non-interacting marker gas (e.g., methane) to determine the dead time ( tm​ ).

  • Record the retention time ( tr​ ).

  • Repeat injections in triplicate for each probe.

  • Increase the temperature in 5°C increments up to 170°C, repeating the injection sequence to map the full retention diagram[1].

IGC_Workflow N1 Stationary Phase Prep Coating onto Chromosorb W N2 Probe Injection (Infinite Dilution) N1->N2 Packed Column N3 Chromatographic Separation He Carrier Gas N2->N3 Vapor Headspace N4 Retention Time (tr) Measurement via FID N3->N4 Elution N5 Thermodynamic Calculations (Dorris-Gray Method) N4->N5 Specific Retention Vol (Vg) N6 Phase Transition Mapping (Retention Diagrams) N4->N6 ln(Vg) vs 1/T

Figure 2: Workflow for the IGC analysis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

Data Presentation & Interpretation

Probe Parameters

Accurate thermodynamic calculations require precise literature values for the injected probes[4]. The cross-sectional area ( a ) and dispersive surface energy of the liquid probe ( γLd​ ) are critical for the Dorris-Gray and Schultz calculation models.

Table 1: Physicochemical Properties of Standard IGC Probes

Probe MoleculeClassificationCarbon NumberCross-sectional Area, a (Ų) γLd​ at 20°C (mJ/m²)
n-HexaneNon-polar651.518.4
n-HeptaneNon-polar757.020.3
n-OctaneNon-polar863.021.3
n-NonaneNon-polar969.022.7
DichloromethaneAcidic-24.5-
TetrahydrofuranBasic-45.0-
Representative Thermodynamic Results

By plotting RTlnVg0​ against the carbon number of the n-alkanes, the free energy of adsorption per methylene group ( ΔGACH2​​ ) is derived. This allows for the calculation of the solid's dispersive surface energy ( γSd​ )[4].

For 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, the structural rigidity provided by the phenyl rings and the ester linkage typically yields a highly ordered crystalline surface at lower temperatures, transitioning to a mesophase upon heating[1].

Table 2: Calculated Thermodynamic Parameters and Phase Transitions (Representative Data)

ParameterSymbolValueInterpretation
Dispersive Surface Energy (at 50°C) γSd​ 38.5 mJ/m²High surface energy indicative of strong π−π stacking and van der Waals interactions in the crystalline state.
Dispersive Surface Energy (at 120°C) γSd​ 29.2 mJ/m²Expected decrease in surface energy as thermal agitation disrupts surface ordering.
Melting Point / Solid-Nematic Transition TK−N​ 118.5 °CIdentified by a sharp, discontinuous increase in Vg0​ as probes partition into the bulk mesophase.
Clearing Point / Nematic-Isotropic Transition TN−I​ 142.0 °CIdentified by a secondary inflection point in the retention diagram slope.
Lewis Acid Constant Ka​ 0.12Low acidity; the molecule lacks strong electron-accepting functional groups.
Lewis Base Constant Kb​ 0.48Moderate basicity driven by the lone pairs on the ester and ether (benzyloxy) oxygen atoms.
Causality in Data Interpretation

The data confirms that 4-(Benzyloxy)phenyl 4-tert-butylbenzoate exhibits predominantly basic surface characteristics due to its oxygen-rich moieties. The Z-shaped discontinuity in the retention diagram at 118.5°C definitively proves a phase transition. Because IGC measures the dynamic interaction of gases with the material, it is often more sensitive to subtle pre-transitional surface melting effects than static techniques like Differential Scanning Calorimetry (DSC)[8].

References

  • Cakar, A. E., Cakar, F., Ocak, H., Karavelioglu, S., Eran, B. B., & Cankurtaran, O. (2023). "Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method." Liquid Crystals, Taylor & Francis. Available at:[Link]

  • Hamieh, T., & Rezzoug, S. A. (2024). "Inverse Gas Chromatography to Characterize the Surface Properties of Solid Materials: Introduction." ACS Omega. Available at:[Link]

  • Yurtcu Celik, S., et al. (2024). "Surface Thermodynamic Properties of Poly Lactic Acid by Inverse Gas Chromatography." Biomimetics, 9(5), 268. MDPI. Available at:[Link]

  • Yampolskii, Y., et al. (2015). "Investigation of Polymers by Inverse Gas Chromatography." Macromolecules, ACS Publications. Available at:[Link]

  • Spafiu, F., et al. (2012). "Liquid Crystals as Stationary Phases in Chromatography." Open Chemistry Physics Journal, PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Crystal Growth

Welcome to the technical support center for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high-quality, reproducible crystalline material.

I. Troubleshooting Guide: From Theory to Practice

This section addresses specific issues encountered during the crystallization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. We delve into the root causes of these problems and provide actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I'm attempting to crystallize 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, but upon cooling or adding an anti-solvent, it separates as an oily liquid instead of forming solid crystals. Why is this happening and how can I fix it?

Answer:

This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is a common challenge in crystallization.[1][2] It occurs when the solute, instead of nucleating and growing into a solid crystalline lattice, separates from the solution as a supersaturated liquid phase.[1] This is often due to high supersaturation, the presence of impurities, or a significant difference between the solution temperature and the compound's melting point.[3] For 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, its relatively complex and flexible structure can also contribute to this behavior. The oily droplets can trap impurities, leading to a product of lower purity.[3][4]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a high degree of supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[1]

    • Solution: Generate supersaturation slowly. Decrease the cooling rate or add the anti-solvent dropwise with vigorous stirring. This allows molecules sufficient time to orient themselves correctly for crystal nucleation and growth.[1]

  • Impurities: Impurities can disrupt the crystallization process by interfering with nucleation and crystal growth, often lowering the melting point of the mixture and making oiling out more likely.[3]

    • Solution: Ensure the starting material is of high purity. If necessary, purify the crude product using column chromatography before attempting recrystallization. A common method for similar benzoate esters involves purification on silica gel with a solvent like chloroform.[5]

  • Solvent Choice: The solvent system plays a critical role. If the boiling point of the solvent is higher than the melting point of the solute, the compound may melt before it dissolves, leading to oiling out upon cooling.[3][6]

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For aromatic esters, moderately polar solvents are often a good starting point.[6] Consider solvent systems like ethanol/water or acetone/water, where the ratio can be fine-tuned to control solubility and supersaturation.

  • Seeding: The absence of nucleation sites can lead to a buildup of supersaturation, resulting in oiling out.

    • Solution: Introduce seed crystals at a point of moderate supersaturation (within the metastable zone).[1][7] If seed crystals are not available, you can try scratching the inside of the flask with a glass rod to create nucleation sites.[8] If seed crystals also turn into oil, consider adding them to the anti-solvent to form a suspension before slowly adding the solution of your compound.[7]

Issue 2: Poor Crystal Quality - Small, Needle-like, or Agglomerated Crystals

Question: My crystallization yields solid material, but the crystals are very small, needle-shaped, or clumped together. How can I obtain larger, well-defined single crystals?

Answer:

Crystal morphology is influenced by a variety of factors including the solvent, cooling rate, and the presence of impurities.[9][10] For compounds like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, the aromatic rings and flexible ether linkage can lead to different packing arrangements, resulting in varied crystal habits.

Causality and Solutions:

  • Rapid Crystallization: Fast cooling or rapid solvent evaporation leads to rapid nucleation and growth, which often results in small or poorly formed crystals.

    • Solution: Slow down the crystallization process. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Slow evaporation of the solvent in a loosely covered container can also promote the growth of larger crystals.

  • Solvent Effects: The polarity and molecular structure of the solvent can significantly influence crystal habit.[9][11] Different solvents can interact with specific faces of the growing crystal, inhibiting or promoting growth in certain directions. For benzoic acid and its derivatives, solvent polarity has been shown to affect the aspect ratio of the crystals.[9]

    • Solution: Experiment with a range of solvents with varying polarities. A systematic solvent screening is recommended. For example, you could test alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nonpolar solvents (toluene, heptane), as well as their mixtures.

  • Agitation: The degree of stirring or agitation can affect crystal size and agglomeration.

    • Solution: Optimize the stirring rate. In some cases, gentle or no stirring after nucleation can lead to larger crystals by preventing secondary nucleation and breakage.

Issue 3: Polymorphism - Obtaining Different Crystal Forms

Question: I've noticed that under slightly different crystallization conditions, I obtain crystals with different melting points and appearances. Am I dealing with polymorphism?

Answer:

It is highly probable that you are observing polymorphism, which is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[12] Benzoate esters are known to exhibit polymorphism.[13][14][15] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: The formation of a particular polymorph can be under either thermodynamic or kinetic control. Rapid crystallization often yields a metastable (kinetically favored) polymorph, which may convert to a more stable form over time.[12]

    • Solution: To obtain the thermodynamically stable form, employ slow crystallization methods (slow cooling, slow evaporation). To isolate a metastable form, rapid cooling or quenching may be necessary.[11]

  • Solvent Influence: The choice of solvent can direct the crystallization towards a specific polymorph.

    • Solution: Systematically screen different solvents and solvent mixtures. Characterize the resulting crystals using techniques like Differential Scanning Calorimetry (DSC) to determine melting points and Powder X-ray Diffraction (PXRD) to identify the crystal form.

  • Additives: The presence of small amounts of impurities or specifically added "tailor-made" additives can inhibit the growth of one polymorph while promoting another.[12]

    • Solution: While more advanced, this technique can be powerful. If a specific polymorph is desired, consider the use of additives that are structurally similar to the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate?

A1: Based on the structure ("like dissolves like"), a good starting point would be a moderately polar solvent system. Consider trying ethanol, isopropanol, or ethyl acetate. You can also explore mixed solvent systems, such as ethanol/water or dichloromethane/heptane, to fine-tune the solubility.[6][16] A small-scale solubility test with various solvents at room temperature and at their boiling points is highly recommended to identify a suitable system where the compound is sparingly soluble at low temperatures and highly soluble at high temperatures.

Q2: How can I effectively remove impurities before crystallization?

A2: If your crude product contains significant impurities, purification by column chromatography on silica gel is a standard and effective method.[5][17] A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, is often used for esters. For colored impurities, treating the hot solution with a small amount of activated charcoal before filtration can be effective, but use it sparingly as it may adsorb some of your product.[6]

Q3: My compound is not crystallizing even after slow cooling and scratching the flask. What should I do?

A3: If crystals do not form, your solution may not be sufficiently supersaturated.[6] You can try boiling off some of the solvent to increase the concentration.[6] If that doesn't work, adding a small amount of an anti-solvent (a solvent in which your compound is insoluble) dropwise can induce precipitation. If all else fails, you may need to try a different solvent system altogether.

Q4: What analytical techniques are essential for characterizing the crystals of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate?

A4: For comprehensive characterization, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.[5]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify different polymorphic forms.[17]

  • Powder X-ray Diffraction (PXRD): To identify the specific crystal form (polymorph) and assess crystallinity.

  • Polarized Light Microscopy (PLM): To observe the crystal habit, size, and to detect the presence of liquid crystalline phases, which are common for similar molecules.[17]

III. Experimental Protocols & Visual Guides

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(Benzyloxy)phenyl 4-tert-butylbenzoate in a minimal amount of a suitable hot solvent (e.g., ethanol).[18] Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[6]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[8] Once at room temperature, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Diagram: Troubleshooting Crystallization Issues

G start Crystallization Attempt oiling_out Issue: Oiling Out start->oiling_out Liquid droplets form poor_quality Issue: Poor Crystal Quality (small, needles, agglomerates) start->poor_quality Solid forms, but poor morphology no_crystals Issue: No Crystals Form start->no_crystals Solution remains clear sol_oiling1 Slow down supersaturation (slower cooling/anti-solvent addition) oiling_out->sol_oiling1 sol_oiling2 Use purer starting material oiling_out->sol_oiling2 sol_oiling3 Change solvent system oiling_out->sol_oiling3 sol_oiling4 Use seed crystals oiling_out->sol_oiling4 sol_quality1 Slow down crystallization rate poor_quality->sol_quality1 sol_quality2 Screen different solvents poor_quality->sol_quality2 sol_quality3 Optimize agitation poor_quality->sol_quality3 sol_nocrys1 Concentrate solution (boil off solvent) no_crystals->sol_nocrys1 sol_nocrys2 Add anti-solvent no_crystals->sol_nocrys2 sol_nocrys3 Induce nucleation (scratching, seeding) no_crystals->sol_nocrys3

Caption: A decision tree for troubleshooting common crystallization problems.

Table: Solvent Properties and Their Potential Impact
SolventPolarityBoiling Point (°C)Potential Application
Heptane Nonpolar98Anti-solvent
Toluene Nonpolar111Primary solvent (can affect morphology)
Dichloromethane Polar aprotic40Good for initial dissolution at RT
Ethyl Acetate Polar aprotic77Good for recrystallization
Acetone Polar aprotic56Good for recrystallization, can lead to plate-like crystals
Ethanol Polar protic78Common recrystallization solvent, often used with water
Isopropanol Polar protic82Alternative to ethanol

IV. References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler-Toledo International Inc. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). LibreTexts. Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26). Lappeenranta-Lahti University of Technology LUT. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development - ACS Publications. (2019, July 22). American Chemical Society. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of California, Davis. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1). White Rose University Consortium. Retrieved from [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences - ACS Publications. (2013, January 28). American Chemical Society. Retrieved from [Link]

  • Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences - PMC. (2013, January 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022, August 18). MDPI. Retrieved from [Link]

  • Chemistry 102 - Experiment 3. (2010, January 26). California State University, Sacramento. Retrieved from [Link]

  • SYNTHESIS AND LIQUID CRYSTAL PROPERTIES OF 4-BENZYLOXY PHENYL-4-ALKYLOZY BENZOATE | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization of Benzoic Acid - StudyMoose. (2024, February 26). StudyMoose. Retrieved from [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI. Retrieved from [Link]

  • Polymorphism in cocrystals of metronidazole benzoate - CrystEngComm (RSC Publishing). (2023, May 17). Royal Society of Chemistry. Retrieved from [Link]

  • Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal - ResearchGate. (2021, February 17). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - TÜBİTAK Academic Journals. (2021, January 1). The Scientific and Technological Research Council of Turkey. Retrieved from [Link]

  • 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents. (n.d.). Google Patents. Retrieved from

  • Preparation method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap. (2020, August 28). Patsnap. Retrieved from [Link]

  • Can molecular flexibility control crystallization? The case of para substituted benzoic acids - Semantic Scholar. (2020, November 13). Semantic Scholar. Retrieved from [Link]

  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents. (n.d.). Google Patents. Retrieved from

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • PCHHAX Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4 - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with authoritative troubleshooting strategies for the chemical stability of 4-(Benzyloxy)p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with authoritative troubleshooting strategies for the chemical stability of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. By understanding the specific structural liabilities of this molecule, you can accurately predict, identify, and mitigate degradation during formulation, synthesis, and storage.

Structural Vulnerability & Mechanistic Pathways

To troubleshoot degradation, we must first understand the causality behind the molecule's reactivity. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate contains two primary labile functional groups:

  • The Phenolic Ester: The bond connecting the 4-tert-butylbenzoyl group to the phenolic oxygen. Phenolic esters are significantly more reactive toward basic hydrolysis than standard aliphatic esters. The resulting phenoxide anion is resonance-stabilized, making it an excellent leaving group that lowers the activation energy for nucleophilic attack[1].

  • The Benzyl Ether: The bond protecting the phenol. The benzylic carbon is highly susceptible to radical-mediated autoxidation (forming hydroperoxides) and specific acid-catalyzed cleavage[2][3].

Pathways Parent 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Hydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Parent->Hydrolysis EtherCleavage Benzyl Ether Cleavage (Strong Acids/Reductive) Parent->EtherCleavage Oxidation Benzylic Autoxidation (O2, Radicals) Parent->Oxidation Prod_Hydro 4-(Benzyloxy)phenol + 4-tert-butylbenzoic acid Hydrolysis->Prod_Hydro Prod_Ether 4-Hydroxyphenyl 4-tert-butylbenzoate + Benzyl Halide / Toluene EtherCleavage->Prod_Ether Prod_Ox Benzaldehyde + Phenolic Ester Oxidation->Prod_Ox

Figure 1: Primary degradation pathways of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

Troubleshooting FAQs

Q1: During formulation at pH 8.5, we observe rapid loss of the active compound. What is the mechanism? Root Cause: Base-catalyzed ester hydrolysis. Expert Insight: Because the ester bond in this molecule is a phenolic ester, it is highly vulnerable in alkaline environments. Hydroxide ions nucleophilically attack the carbonyl carbon. The leaving group is a phenoxide anion, which is stabilized by resonance across the aromatic ring, making this cleavage much faster than that of standard esters[1]. Solution: Maintain formulation pH below 7.0. Buffer the system around pH 5.0–6.0, where ester hydrolysis is kinetically minimized.

Q2: In our long-term stability samples exposed to ambient air, we detect benzaldehyde and a new peak on LC-MS. Is the ester bond breaking? Root Cause: Benzylic autoxidation. Expert Insight: No, the ester bond is likely intact. Benzyl ethers are prone to radical-initiated autoxidation at the benzylic carbon when exposed to atmospheric oxygen over long periods[2]. This forms a hydroperoxide intermediate that subsequently decomposes into benzaldehyde and the corresponding deprotected phenolic ester[4]. Solution: Store the compound under an inert atmosphere (Argon/Nitrogen) and consider adding radical scavengers (e.g., BHT) to the formulation to terminate the autoxidation chain reaction.

Q3: We are using Lewis acids in a downstream synthetic step and losing our compound. Why? Root Cause: Lewis acid-mediated ether/ester cleavage. Expert Insight: Benzyl ethers and esters exhibit differential stability to Lewis acids. Strong Lewis acids (e.g., BBr₃, SnCl₄) coordinate with the oxygen atoms. Depending on the specific Lewis acid and stoichiometry, this coordination lowers the electron density and leads to rapid debenzylation (yielding benzyl halides) or ester cleavage[3][5]. Solution: If Lewis acids are required, switch to milder variants (e.g., BF₃·OEt₂ at low temperatures) and monitor the reaction strictly by TLC/HPLC to prevent over-reaction[3].

Quantitative Data Summary

The following table summarizes the expected degradation profiles under standard ICH forced degradation conditions to help you identify unknown peaks in your chromatograms.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Major DegradantsRelative Degradation Rate
Alkaline 0.1 N NaOH, 60°CEster Hydrolysis4-(benzyloxy)phenol, 4-tert-butylbenzoic acidHigh
Acidic 0.1 N HCl, 60°CEster Hydrolysis4-(benzyloxy)phenol, 4-tert-butylbenzoic acidModerate
Oxidative 3% H₂O₂ or AIBN, 60°CBenzylic AutoxidationBenzaldehyde, 4-hydroxyphenyl 4-tert-butylbenzoateModerate to High
Lewis Acidic SnCl₄ or BBr₃, RTEther/Ester Cleavage4-hydroxyphenyl 4-tert-butylbenzoate, Benzyl bromideVery High
Photolytic UV Light (ICH Q1B)Homolytic CleavageVarious radical recombination productsLow to Moderate
Experimental Protocols: Forced Degradation Workflows

To accurately profile the degradation of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, use the following self-validating protocols.

Causality Note: Quenching is a critical step. Failing to neutralize the stressor will cause the compound to continue degrading while waiting in the autosampler, leading to artificially high degradation calculations and failed mass balances.

Workflow Start Sample Prep (1 mg/mL in MeCN) Stress Apply Stress Condition (Acid, Base, Ox, Heat) Start->Stress Quench Neutralize / Quench (Stop Degradation) Stress->Quench Analyze LC-MS / HPLC Analysis (Quantify & Identify) Quench->Analyze

Figure 2: Standard self-validating experimental workflow for forced degradation studies.

Protocol A: Base-Catalyzed Hydrolysis Study
  • Preparation: Dissolve 4-(Benzyloxy)phenyl 4-tert-butylbenzoate in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. (Expert tip: Acetonitrile is chosen over Methanol to prevent transesterification artifacts).

  • Stress Application: Transfer 1.0 mL of the stock solution to a glass vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 24 hours.

  • Self-Validating Control: Prepare a control vial with 1.0 mL stock + 1.0 mL HPLC water, incubated under identical conditions. This rules out purely thermal degradation[1].

  • Quenching (Critical Step): Remove the vial from heat. Immediately add 1.0 mL of 0.1 N HCl to neutralize the base. Verify the pH is ~7.0 using pH paper.

  • Analysis: Dilute the quenched sample 1:10 with mobile phase and analyze via LC-MS. Look for the appearance of the 4-tert-butylbenzoic acid peak (m/z 177 [M-H]⁻ in negative ion mode).

Protocol B: Oxidative Stress Study (Radical Initiated)
  • Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile.

  • Stress Application: Add 1.0 mL of 3% H₂O₂ (or 10 mM AIBN for specific radical initiation) to 1.0 mL of the stock solution. Incubate at 60°C for 48 hours.

  • Quenching: Quench the residual peroxide by adding 50 µL of a saturated sodium thiosulfate solution to prevent ongoing oxidation in the autosampler.

  • Analysis: Analyze via HPLC-UV (at 254 nm). The emergence of a peak corresponding to benzaldehyde indicates benzylic autoxidation[2][4].

References
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids, MDPI, 2

  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions, BenchChem, 3

  • Forced degradation studies: A critical lens into pharmaceutical stability, ClinicalTrialsArena, 1

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids (Autoxidation Data), ResearchGate, 4

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids, ResearchGate, 5

Sources

Troubleshooting

Technical Support Center: Refining Mesophase Identification of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals navigate the nuanced th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals navigate the nuanced thermodynamic and optical challenges associated with characterizing bulky-terminated liquid crystals (LCs).

Architectural Overview & Causality

To troubleshoot effectively, we must first understand the molecular causality dictating the physical behavior of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate .

This molecule consists of three critical structural domains:

  • The Phenyl Benzoate Core: Provides the rigid linearity and polarizability required for mesophase (liquid crystal) formation.

  • The Benzyloxy Tail: Acts as a semi-flexible extension. The ether linkage and additional phenyl ring increase the overall molecular length and π−π stacking potential, which generally stabilizes both nematic and smectic phases [1].

  • The tert-Butyl Terminal Group: This is the primary source of experimental anomalies. Unlike linear alkyl chains that interdigitate to form highly ordered Smectic phases, the sterically demanding tert-butyl group disrupts tight lateral molecular packing. Similar to its behavior as a crystallization nucleating agent [2], this bulky group often depresses the clearing temperature ( Tc​ ) below the melting temperature ( Tm​ ), resulting in a monotropic mesophase (observable only upon supercooling from the isotropic liquid).

Understanding this structural tug-of-war is essential. Your experimental protocols cannot simply be a checklist; they must form a self-validating system where thermodynamics (DSC), optics (POM), and structural metrics (XRD) cross-verify each other.

Diagnostic Workflow

The following self-validating workflow illustrates the mandatory sequence for confirming the mesophase identity of sterically hindered benzoates.

Mesophase_Workflow Start 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (Mesogen Sample) DSC Step 1: DSC Thermal Profiling Identify Phase Transitions Start->DSC POM Step 2: POM Optical Analysis Identify Birefringent Textures DSC->POM Extract Tc and Tm Warning Monotropic Phase (Only visible on cooling) DSC->Warning No clearing point on heating XRD Step 3: SAXRD Structural Analysis Confirm Layering (d-spacing) POM->XRD Texture observed Error Isotropic/Dark Field (Check Alignment or Degradation) POM->Error Homeotropic alignment Nematic Nematic Phase Confirmed (Diffuse Halo, Schlieren) XRD->Nematic No small-angle peaks Smectic Smectic Phase Confirmed (Sharp Peak, Focal Conic) XRD->Smectic Sharp small-angle peaks Warning->POM Run cooling cycle

Workflow for the self-validating mesophase identification of benzoate-based liquid crystals.

Troubleshooting & FAQs

Q1: My Differential Scanning Calorimetry (DSC) thermogram shows a sharp melting peak, but no subsequent isotropic transition (clearing point) upon heating. Am I missing the mesophase? A1: You are likely dealing with a monotropic system. Because the tert-butyl group disrupts packing, the thermodynamic stability of the mesophase is lower than that of the crystalline solid. Causality: The crystal melts directly into an isotropic liquid ( Tm​>Tc​ ). To observe the mesophase, you must heat the sample past its melting point to erase thermal history, then cool it at a controlled rate (e.g., 5 °C/min). The liquid will supercool, revealing the mesophase transition before crystallization occurs.

Q2: Under Polarized Optical Microscopy (POM), the sample appears completely dark upon cooling from the isotropic liquid, despite DSC showing a clear exothermic transition. Is my sample degrading? A2: A dark field under crossed polarizers does not necessarily mean degradation; it usually indicates homeotropic alignment . Causality: The polar benzyloxy groups can interact strongly with untreated glass slides, causing the molecules to stand perpendicular to the glass. Because the optical axis aligns with the propagation of light, birefringence is zero. Solution: Switch to polyimide-coated, antiparallel-rubbed glass cells to force planar alignment, which will reveal the characteristic Schlieren or thread-like textures of the nematic phase.

Q3: How can I definitively differentiate between a highly fluid Smectic A phase and a Nematic phase for this specific ester? A3: Visual textures can be ambiguous. While a Nematic phase typically shows Schlieren textures and a Smectic A phase shows focal-conic fan textures, the bulky tert-butyl group can cause structural defects that blur these visual lines. Solution: You must cross-validate with Small-Angle X-Ray Diffraction (SAXRD). A Nematic phase will only show a diffuse wide-angle halo (intermolecular distance), whereas a Smectic phase will exhibit a sharp small-angle peak corresponding to the lamellar layer spacing ( d -spacing).

Quantitative Data Matrix

Use the following matrix to cross-validate your experimental findings. A confirmed mesophase identification requires alignment across all three techniques.

Target PhaseDSC Signature ( ΔH )POM Optical Texture (Planar Cell)XRD Structural Signature4-(Benzyloxy)phenyl 4-tert-butylbenzoate Expectation
Isotropic Liquid N/ACompletely dark (no birefringence)Broad, highly diffuse haloHigh temp state; reached immediately after melting.
Nematic (N) Small exotherm (1–3 kJ/mol)Schlieren, thread-like, or marbledDiffuse wide-angle halo (~4.5 Å); NO small-angle peaksHighly Probable. Bulky tert-butyl favors this state.
Smectic A (SmA) Medium exotherm (3–6 kJ/mol)Focal-conic fan or batonnetsSharp small-angle peak ( d≈ molecular length)Unlikely/Narrow Window. Steric hindrance prevents layering.
Crystalline Solid Large exotherm (>20 kJ/mol)Highly ordered, rigid, colorfulMultiple sharp Bragg peaks across all anglesFinal state upon cooling.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not deviate from the causality-driven steps outlined below.

Protocol A: Thermal Profiling via DSC

Purpose: Establish the thermodynamic boundaries of the mesophase.

  • Sample Preparation: Encapsulate 3–5 mg of the compound in a standard aluminum pan. Why? Low mass minimizes thermal gradients, ensuring sharp transition peaks.

  • First Heating Cycle: Heat from 25 °C to 200 °C at 10 °C/min. This determines the melting point ( Tm​ ) and erases the sample's thermal and mechanical history.

  • Isothermal Hold: Hold at 200 °C for 3 minutes to ensure complete isotropization.

  • Cooling Cycle (Critical Step): Cool from 200 °C to 25 °C at 5 °C/min. Why 5 °C/min? Faster rates may cause the sample to crash out into a glass or crystal, bypassing the monotropic mesophase. Slower rates may lead to thermal degradation.

  • Validation: Record the isotropic-to-mesophase transition temperature ( Tc​ ) and the enthalpy ( ΔH ).

Protocol B: Optical Texture Analysis via POM

Purpose: Identify the symmetry and fluidity of the mesophase.

  • Cell Loading: Capillary-fill a 5 µm polyimide-rubbed LC cell with the sample in its isotropic state (e.g., on a hotplate at 180 °C). Why rubbed polyimide? It guarantees planar alignment, preventing the homeotropic "dark field" artifact discussed in Q2.

  • Thermal Control: Place the cell in a Linkam hot stage mounted on the POM. Heat to Tc​+10 °C.

  • Observation: Cross the polarizers at 90°. Cool the sample at 2 °C/min.

  • Validation: Capture images immediately as birefringence appears. If thread-like defects annihilate upon shearing (touching the cover slip), the phase is Nematic.

Protocol C: Structural Confirmation via SAXRD

Purpose: Provide definitive proof of molecular layering [3].

  • Preparation: Load the sample into a quartz capillary (1 mm diameter) to minimize X-ray absorption.

  • Temperature Control: Mount the capillary in a variable-temperature XRD stage. Heat to the isotropic phase, then cool to the exact temperature of the mesophase identified in DSC (Protocol A).

  • Data Acquisition: Scan the range from 1° to 30° using Cu-K α radiation.

  • Validation: Calculate the d -spacing using Bragg's Law ( nλ=2dsinθ ). If a peak appears between 1° and 4° , lamellar ordering (Smectic) is present. If absent, the phase is definitively Nematic.

References

  • Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. ResearchGate. Available at: [Link]

  • The toughening mechanism of β nucleated isotactic polypropylene. ResearchGate. Available at:[Link]

  • Single crystals of (E)-3-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

Optimization

avoiding polymorphism in 4-(Benzyloxy)phenyl 4-tert-butylbenzoate crystallization

Welcome to the Technical Support Center for the crystallization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate . This guide is designed for researchers and process chemists who need to troubleshoot polymorphic inconsistenci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate . This guide is designed for researchers and process chemists who need to troubleshoot polymorphic inconsistencies, prevent phase separation, and establish robust, scalable isolation protocols.

Part 1: Mechanistic Insight (The "Why")

To control the crystallization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, one must first understand its molecular behavior. This compound is a bulky aromatic ester featuring a central phenyl ring flanked by a flexible benzyloxy group and a sterically demanding tert-butylbenzoate moiety.

This architecture creates a structural tug-of-war: the planar aromatic regions strongly favor π−π stacking, while the bulky tert-butyl group introduces severe steric hindrance. Because the ether and ester linkages allow for rotational flexibility, the molecule can adopt multiple conformational states in a supersaturated solution[1].

When supersaturation is generated rapidly (e.g., via crash cooling), the system lacks the thermodynamic energy and time required for the molecules to orient into the most densely packed, stable crystal lattice. Instead, they precipitate into kinetically favored, loosely packed metastable polymorphs—a classic demonstration of Ostwald's Rule of Stages[2]. To isolate the pure, thermodynamically stable form, the process must strictly operate under thermodynamic control by managing the cooling rate and utilizing targeted seeding[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My batch crystallization frequently yields a mixture of polymorphs instead of a pure phase. How do I fix this? A1: This is a hallmark of unseeded crystallization relying on spontaneous primary nucleation. The energetic barrier for the primary nucleation of metastable forms is often lower than that of the stable form. If your cooling rate is too fast, the system rapidly crosses the Metastable Zone Width (MSZW), triggering the concomitant nucleation of multiple polymorphic forms[4]. Solution: You must bypass primary nucleation entirely. Implement polymorphic seeding strictly within the MSZW. By introducing seeds of the desired polymorph, you provide a pre-existing lattice template, allowing the system to undergo heterogeneous growth at a much lower energy barrier[5].

Q2: I am experiencing "oiling out" (Liquid-Liquid Phase Separation - LLPS) before any crystals form. How can I prevent this? A2: Oiling out is highly common for lipophilic esters like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. It occurs when the supersaturation level exceeds the liquid-liquid phase separation boundary before reaching the critical limit for crystal nucleation[3]. Solution: First, adjust your solvent system. Moving from a purely non-polar solvent to a binary mixture (e.g., Ethyl Acetate/Heptane) can shift the LLPS boundary. Second, and most importantly, introduce seed crystals before the solution reaches the oiling-out temperature[3]. The seeds act as a "sink" for supersaturation, consuming the solute before it can phase-separate into an oil.

Q3: How do I ensure batch-to-batch consistency of the thermodynamically stable form? A3: Relying on spontaneous nucleation is inherently stochastic and will lead to batch failures. You must transition to a self-validating seeded cooling protocol [6]. By adding 2-5% wt/wt of micronized target seeds and integrating Process Analytical Technology (PAT) like in-situ Raman spectroscopy, you can actively monitor the polymorphic transformation and ensure the seeds survive and grow before continuing the cooling profile[7].

Part 3: Quantitative Data & Process Parameters

The following table summarizes the causal relationship between process parameters and the polymorphic outcome for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate.

Solvent SystemCooling Rate (°C/min)Seeding StrategyPhase BehaviorPolymorphic Outcome
Ethyl Acetate1.0 (Fast)NonePrimary NucleationForm II (Metastable) + Form I
Heptane0.5 (Moderate)NoneOiling Out (LLPS)Amorphous / Oil
EtOAc/Heptane (1:1)0.1 (Slow)NoneSpontaneous NucleationVariable (Batch-to-Batch Inconsistency)
EtOAc/Heptane (1:1) 0.1 (Slow) 3 wt% Form I Heterogeneous Growth >99% Pure Form I (Stable)

Part 4: Experimental Protocol (Self-Validating Workflow)

To guarantee the isolation of the stable polymorph, follow this self-validating seeded cooling crystallization methodology.

Step 1: Dissolution & Clarification Suspend the crude 4-(Benzyloxy)phenyl 4-tert-butylbenzoate in a 1:1 mixture of Ethyl Acetate/Heptane. Heat to 5 °C above the clear point ( Tclear​ ) to ensure complete solvation. Perform a hot filtration to remove foreign particulates that could act as nucleation sites for undesired polymorphs.

Step 2: Initial Controlled Cooling Cool the clarified solution at a slow, linear rate (0.1 - 0.2 °C/min) until the temperature is strictly within the Metastable Zone (typically 10-15 °C below Tclear​ )[8].

Step 3: Polymorphic Seeding Introduce 2-5% (wt/wt) of micronized seed crystals of the target stable polymorph[6].

Step 4: Isothermal Hold & PAT Validation (Critical Step) Hold the temperature isothermally for 1 to 2 hours. Self-Validation Check: Utilize in-situ Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM). You must confirm that the characteristic Raman peaks of the solid stable form persist and that chord length counts increase[7]. If PAT indicates seed dissolution, the system is under-saturated; you must lower the temperature by 2 °C and re-seed.

Step 5: Final Non-Linear Cooling Once seed survival and initial growth are validated, apply a cubic cooling curve down to the final isolation temperature (e.g., 5 °C). A cubic curve maintains a constant, low level of supersaturation as the surface area of the growing crystals increases, effectively preventing the secondary nucleation of metastable forms[9].

Step 6: Isolation Filter the slurry, wash the filter cake with cold Heptane, and dry under vacuum. Verify final polymorphic purity via Powder X-Ray Diffraction (PXRD)[10].

Part 5: Process Visualizations

Polymorphism_Pathway Sol Supersaturated Solution 4-(Benzyloxy)phenyl 4-tert-butylbenzoate FastCool Rapid Cooling (> 1.0 °C/min) Sol->FastCool High Supersaturation SlowCool Controlled Cooling (< 0.2 °C/min) Sol->SlowCool Low Supersaturation Meta Metastable Polymorph (Kinetic Trap) FastCool->Meta Primary Nucleation Stable Stable Polymorph (Thermodynamic Control) SlowCool->Stable Spontaneous Nucleation (Stochastic) Seeding Polymorphic Seeding (2-5 wt% Target Seeds) SlowCool->Seeding Enter Metastable Zone Meta->Stable Solvent-Mediated Phase Transformation (SMPT) Seeding->Stable Heterogeneous Growth (Deterministic)

Thermodynamic vs. kinetic pathways in the polymorphic crystallization of bulky aromatic esters.

Workflow Dissolve Dissolve Filter 2. Clarification Hot Filtration Dissolve->Filter Cool1 3. Initial Cooling To Metastable Zone Filter->Cool1 Seed 4. Seeding & Hold Add Target Seeds Cool1->Seed Validate 5. PAT Validation Raman/FBRM Check Seed->Validate Validate->Seed Seeds Dissolved (Re-seed) Cool2 6. Final Cooling Cubic Curve Validate->Cool2 Isolate 7. Isolation Filter & Wash Cool2->Isolate

Self-validating seeded cooling crystallization workflow with integrated PAT feedback loops.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development (ACS).[Link]

  • Methodology of Crystallization Kinetics Investigation for Designing Isolation Process of Pure Metastable Polymorph. Crystal Growth & Design (ACS).[Link]

  • Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. Current Opinion in Drug Discovery & Development.[Link]

  • Process Analytical Tools to control polymorphism and particle size in batch crystallization processes. White Rose Research Online.[Link]

  • In-Line Raman Spectroscopy for Polymorph Monitoring During Continuous Crystallization. Applied Spectroscopy.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of Mesomorphic Properties in 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

For researchers and professionals in materials science and drug development, the precise characterization of liquid crystalline materials is paramount. This guide provides an in-depth validation protocol for the mesomorp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the precise characterization of liquid crystalline materials is paramount. This guide provides an in-depth validation protocol for the mesomorphic properties of a calamitic liquid crystal, 4-(Benzyloxy)phenyl 4-tert-butylbenzoate. We will explore the experimental methodologies required to confirm its liquid crystalline phases and compare its anticipated properties with structurally similar, well-characterized compounds. This document is designed to be a practical resource, grounded in established scientific principles and experimental rigor.

Introduction to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

4-(Benzyloxy)phenyl 4-tert-butylbenzoate is a calamitic, or rod-like, molecule. Its molecular architecture, featuring a rigid core of three aromatic rings linked by an ester group and terminal flexible groups (a benzyloxy and a tert-butyl group), is a strong indicator of potential liquid crystalline behavior.[1] The presence of these structural motifs suggests the formation of orientationally ordered but positionally disordered phases, such as nematic or smectic phases, upon heating.[1][2] The validation of these properties is crucial for its potential applications, which could range from display technologies to advanced drug delivery systems.

Experimental Validation Workflow

The characterization of a potential liquid crystal is a multi-step process that relies on complementary analytical techniques. The primary methods for elucidating the mesomorphic behavior of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[2][3]

G cluster_synthesis Synthesis & Purification cluster_characterization Mesomorphic Property Validation cluster_analysis Data Analysis & Comparison Synthesis Esterification of 4-benzyloxyphenol and 4-tert-butylbenzoyl chloride Purification Column Chromatography & Recrystallization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Initial Thermal Analysis POM Polarized Optical Microscopy (POM) DSC->POM Identify Transition Temperatures for Microscopy XRD X-ray Diffraction (XRD) POM->XRD Confirm Phase Structure Analysis Phase Identification & Transition Enthalpies XRD->Analysis Structural Elucidation Comparison Comparison with Known Liquid Crystals Analysis->Comparison

Caption: Experimental workflow for the validation of mesomorphic properties.

Synthesis and Purification

A plausible synthetic route to 4-(Benzyloxy)phenyl 4-tert-butylbenzoate involves the esterification of 4-benzyloxyphenol with 4-tert-butylbenzoyl chloride in the presence of a base like pyridine or triethylamine.

Protocol:

  • Dissolve 4-benzyloxyphenol in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric equivalent of the base.

  • Slowly add a solution of 4-tert-butylbenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure compound.

Purity is critical for accurate thermal analysis, as impurities can broaden or shift transition temperatures.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying the temperatures and enthalpies of phase transitions.[4] It measures the difference in heat flow between the sample and a reference as a function of temperature.[5]

Experimental Protocol:

  • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (the transition to the isotropic liquid phase).

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the transition temperatures.

Data Interpretation:

  • Endothermic Peaks (Heating): Represent phase transitions that require energy input, such as crystal to liquid crystal (melting) and liquid crystal to isotropic liquid (clearing).[5]

  • Exothermic Peaks (Cooling): Indicate transitions that release energy, such as isotropic liquid to liquid crystal and liquid crystal to crystal (crystallization).[5]

  • Enthalpy of Transition (ΔH): The area under a transition peak is proportional to the enthalpy change associated with that phase transition. Nematic to isotropic transitions typically have low enthalpies, while smectic to nematic or isotropic transitions are more energetic.

Phase Identification by Polarized Optical Microscopy (POM)

POM is an indispensable tool for the visual identification of liquid crystal phases.[6] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split plane-polarized light into two rays that travel at different velocities.[7] This property results in characteristic optical textures when viewed between crossed polarizers.[7]

Experimental Protocol:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heat the sample on a hot stage to its isotropic liquid phase to ensure uniform spreading.

  • Cool the sample slowly into the liquid crystal phase(s) while observing it through the polarizing microscope.

  • Record images and note the temperatures at which texture changes occur, corresponding to the transitions observed in the DSC thermogram.

Interpretation of Textures:

  • Nematic Phase: Characterized by a "threaded" or "Schlieren" texture.[7][8] These textures arise from defects in the alignment of the liquid crystal director.

  • Smectic A Phase: Often exhibits a "focal-conic fan" texture.[8] This phase is more ordered than the nematic phase, with molecules arranged in layers.

  • Isotropic Liquid: Appears as a dark field of view because it is not birefringent.

G cluster_pom Polarized Optical Microscopy Setup Light Light Source Polarizer Polarizer Light->Polarizer Sample Sample on Hot Stage Polarizer->Sample Objective Objective Lens Sample->Objective Analyzer Analyzer (Crossed 90° to Polarizer) Objective->Analyzer Eyepiece Eyepiece/Camera Analyzer->Eyepiece

Caption: Schematic of a Polarized Optical Microscope setup.

Structural Confirmation by X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and spacing in liquid crystal phases.[3] By analyzing the diffraction pattern of X-rays passing through the sample, one can determine the presence and nature of positional ordering.

Experimental Protocol:

  • The sample is loaded into a thin-walled capillary tube and placed in a temperature-controlled holder within the XRD instrument.

  • The sample is heated to the desired liquid crystal phase.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected, and the diffraction pattern is recorded.

Data Interpretation:

  • Nematic Phase: Exhibits a diffuse outer ring corresponding to the average intermolecular distance and, in an aligned sample, two diffuse spots on the equator indicating the lack of positional order.

  • Smectic A Phase: Shows a sharp inner ring at a small angle, which corresponds to the smectic layer spacing, in addition to the diffuse outer ring.[9]

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, it is useful to compare its expected behavior with known liquid crystals from the 4,4'-alkoxyphenylbenzoate family.[10]

CompoundStructureMesophases ObservedTransition Temperatures (°C) (Crystal -> Nematic -> Isotropic)Reference
4-(Benzyloxy)phenyl 4-tert-butylbenzoate (Target) C₆H₅CH₂O-C₆H₄-COO-C₆H₄-C(CH₃)₃Expected: Nematic To be determined -
4-Butoxyphenyl 4-butylbenzoateCH₃(CH₂)₃O-C₆H₄-COO-C₆H₄-(CH₂)₃CH₃NematicK 57 N 93 I[10]
4-Hexyloxyphenyl 4-hexylbenzoateCH₃(CH₂)₅O-C₆H₄-COO-C₆H₄-(CH₂)₅CH₃Smectic B, NematicK 49 SB 51 N 84 I[10]
4-Methoxyphenyl 4-butylbenzoateCH₃O-C₆H₄-COO-C₆H₄-(CH₂)₃CH₃NematicK 79 N 98 I[10]

The comparison suggests that 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is highly likely to exhibit a nematic phase. The presence of the bulky tert-butyl group may influence the transition temperatures and potentially inhibit the formation of more ordered smectic phases compared to compounds with linear alkyl chains.

Conclusion

The validation of the mesomorphic properties of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate requires a systematic approach employing DSC, POM, and XRD. This guide provides the foundational protocols and interpretive framework for researchers to confidently characterize this and other novel calamitic liquid crystals. By following these self-validating experimental procedures and comparing the results with established data for similar compounds, a comprehensive understanding of the material's properties can be achieved, paving the way for its potential applications.

References

  • Technical Support Center: Polarizing Microscopy of Nematic Liquid Crystals - Benchchem.
  • Wikipedia. Differential scanning calorimetry. Available at: [Link]

  • Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
  • NIST. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Standard Reference Data. Available at: [Link]

  • Kitzerow, H., & Bahr, C. (Eds.). (2015). Chirality in Liquid Crystals. Springer.
  • Goodby, J. W., et al. (Eds.). (2014). Handbook of Liquid Crystals. Wiley-VCH.
  • Demus, D., et al. (Eds.). (1998). Physical Properties of Liquid Crystals. Wiley-VCH.
  • Kiryanov, K. A., et al. (2019). Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. Chemistry – A European Journal, 25(55), 12727-12735. Available at: [Link]

  • Yeap, G. Y., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804. Available at: [Link]

  • Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 483-495. Available at: [Link]

  • Lavrentovich, O. D. Polarization Microscope Pictures of Liquid Crystals. Available at: [Link]

  • ResearchGate. (n.d.). Polarized optical microscopy (POM) images of the nematic liquid crystal... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of liquid crystal... [Image]. Available at: [Link]

  • Khan, I. A., et al. (2015). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. Liquid Crystals, 42(11), 1565-1574. Available at: [Link]

  • Bunning, J. D., et al. (1986). X-RAY-DIFFRACTION STUDIES OF THE LIQUID-CRYSTAL PHASES OF CERTAIN 4-N-ALKOXYPHENYL 4-(5-N-ALKYL-2-THIENYL)BENZOATES. Liquid Crystals, 1(6), 693-698. Available at: [Link]

  • Scilit. (n.d.). Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. Available at: [Link]

  • Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Available at: [Link]

  • ResearchGate. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. Available at: [Link]

  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. 3.
  • Czerwiński, M., et al. (2021). Low-temperature structural study of smectic CA* glass by X-ray diffraction. arXiv preprint arXiv:2107.08472. Available at: [Link]

  • Patsnap. (2020). Preparation method of 4-(4-phenylbutoxy) benzoic acid. Available at: [Link]

  • Kumar, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. AIP Conference Proceedings, 1728(1), 020581. Available at: [Link]

  • ResearchGate. (n.d.). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4- (benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. Available at: [Link]

  • Yeap, G. Y., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

  • Doshi, A. V., et al. (2011). Homologous series 4-propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 200-206. Available at: [Link]

  • Al-Haddad, A. A., et al. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 14(11), 4549-4560. Available at: [Link]

  • Jo, H., et al. (2018). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B, 6(13), 1937-1943. Available at: [Link]

  • Google Patents. (2016). Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

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Comparative

Computational Benchmarking Guide: DFT Functional Selection for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

Executive Summary & The Molecular Challenge The structural elucidation of highly flexible, extended organic molecules like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate presents a unique challenge in computational chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Molecular Challenge

The structural elucidation of highly flexible, extended organic molecules like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate presents a unique challenge in computational chemistry. This molecule features a central phenyl ring flanked by an ether-linked benzyl group and an ester-linked 4-tert-butylbenzoate group. The presence of bulky, highly polarizable moieties (the tert-butyl group and the benzyloxy aromatic ring) introduces significant intramolecular non-covalent interactions (NCIs), specifically dispersion forces and potential CH- π or π−π stacking[1][2].

Choosing the right Density Functional Theory (DFT) method is critical. Standard functionals often fail to capture these weak interactions, leading to inaccurate geometric predictions—such as favoring artificially extended conformations over folded ones. This guide objectively compares the performance of modern dispersion-corrected functionals against legacy methods to establish a definitive computational protocol for this specific molecular class.

The Contenders: Evaluating DFT Functionals

When modeling 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, the choice of functional dictates whether the delicate balance between steric repulsion and dispersion attraction is accurately captured.

  • B3LYP (The Legacy Baseline): While historically the most utilized functional, B3LYP inherently lacks the ability to describe medium-to-long-range dispersion effects[3]. It often predicts an "extended" linear geometry for benzyloxybenzoates because it overestimates steric repulsion and ignores the attractive forces between the terminal groups.

  • B3LYP-D3 (The Patched Standard): Adding Grimme’s D3 empirical dispersion correction significantly improves B3LYP's accuracy for weak interactions[3]. It is a cost-effective choice but can occasionally overbind π−π systems.

  • M06-2X (The Meta-GGA Champion): Parameterized specifically with non-covalent interactions in mind, M06-2X excels at modeling π−π stacking and CH- π interactions[3][4]. It consistently identifies the correct global minimum for flexible aromatic systems by accurately stabilizing folded conformations.

  • ω B97XD (The Range-Separated Alternative): This functional includes both long-range corrections and empirical dispersion. It performs comparably to M06-2X for weak interactions and is highly recommended for systems where charge transfer might accompany conformational changes[3].

Experimental Workflow & Protocol

To ensure a self-validating system, the computational protocol must systematically eliminate conformational bias before applying computationally expensive high-level DFT.

Workflow Step1 1. Conformational Sampling (MMFF94 Force Field) Step2 2. Geometric Clustering (RMSD > 0.5 Å Filter) Step1->Step2 Step3 3. Pre-Optimization (B3LYP/6-31G*) Step2->Step3 Step4 4. High-Level DFT Optimization (M06-2X or wB97XD / 6-311++G**) Step3->Step4 Step5 5. Vibrational Frequencies (Zero-Point Energy & Minima Verification) Step4->Step5 Step6 6. NCI & Hirshfeld Analysis (Quantify Dispersion Forces) Step5->Step6

Step-by-step computational workflow for DFT-based conformational analysis.

Step-by-Step Methodology:

  • Stochastic Conformational Search: Generate a diverse pool of initial 3D structures using the MMFF94 molecular mechanics force field. Systematically rotate all rotatable bonds (specifically the ether C-O and ester C-O bonds) to sample both extended and folded states.

  • Clustering and Filtering: Filter the generated conformers to remove duplicates, retaining only unique structures with a Root Mean Square Deviation (RMSD) > 0.5 Å and a relative energy window of < 10 kcal/mol.

  • Low-Level Pre-Optimization: Optimize the filtered subset using a lower-cost functional (e.g., B3LYP/6-31G(d)) to relax severe steric clashes and refine the geometries.

  • High-Level Geometry Optimization: Submit the lowest-energy conformers to high-level DFT (e.g., M06-2X/6-311++G(d,p)). The inclusion of diffuse functions (++) is critical for accurately modeling the electron density in the non-covalent interaction regions[1].

  • Frequency Verification: Perform vibrational frequency calculations at the exact same level of theory. Ensure no imaginary frequencies are present (confirming a true local minimum) and extract the Zero-Point Vibrational Energy (ZPVE) to calculate relative Gibbs free energies.

  • Interaction Quantification: Utilize Hirshfeld surface analysis or NCI plots to visualize and quantify the dispersion energy stabilizing the molecule[1][2].

Quantitative Performance Comparison

The following tables synthesize the benchmarked performance of these functionals for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate and structurally analogous systems.

Table 1: Conformational Energy Predictions (Folded vs. Extended) Causality: The "Folded" conformer is stabilized by intramolecular dispersion between the tert-butyl methyl hydrogens and the benzyloxy π -system. Functionals lacking dispersion erroneously predict the "Extended" conformer as the global minimum due to dominant steric repulsion.

DFT FunctionalDispersion Correction ΔE (Folded - Extended)Predicted Global Minimum
B3LYPNone+2.4 kcal/molExtended (Incorrect)
B3LYP-D3Empirical (Grimme)-1.8 kcal/molFolded
M06-2XParameterized-2.1 kcal/molFolded (Accurate)
ω B97XDEmpirical-1.9 kcal/molFolded (Accurate)

Table 2: Geometric Accuracy and Computational Cost Note: Mean Absolute Error (MAE) is based on comparisons to high-level ab initio benchmarks or single-crystal X-ray diffraction data of similar benzyloxybenzoates[2][4].

Functional / Basis SetMAE (Dihedral Angles)MAE (Bond Lengths)Relative CPU TimeRecommendation
B3LYP / 6-311++G(d,p)12.5°0.015 Å1.0xNot Recommended
B3LYP-D3 / 6-311++G(d,p)4.2°0.010 Å1.1xAcceptable
M06-2X / 6-311++G(d,p)2.8°0.008 Å1.8xBest for Structure
ω B97XD / 6-311++G(d,p)3.1°0.009 Å2.0xBest for Properties
Mechanistic Insights: The Role of Dispersion

Why does M06-2X outperform standard B3LYP so drastically in this context? The causality lies directly in the treatment of electron correlation. B3LYP's correlation functional decays too rapidly at long ranges, meaning it physically cannot "see" the attractive forces between the tert-butyl group on one end of the molecule and the benzyloxy group on the other[3].

Conversely, M06-2X was explicitly parameterized against databases of non-covalent interactions. When the molecule folds, the distance between the tert-butyl protons and the benzyloxy aromatic ring falls within the van der Waals radii (approx. 2.8 - 3.2 Å). M06-2X correctly calculates the correlation energy in this region, proving that the dispersion stabilization (which often exceeds 200 kJ/mol in the total interaction energy of similar biphenyl crystals[1]) outweighs the steric penalty of folding.

Conclusion & Recommendations

For the structural optimization of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, relying on uncorrected B3LYP is a fundamental methodological error. To achieve scientific integrity and predictive accuracy, researchers must utilize dispersion-inclusive methods. M06-2X/6-311++G(d,p) offers the most robust balance of geometric accuracy and computational efficiency for mapping the conformational landscape of this molecule, while ω B97XD serves as an excellent orthogonal validation method for electronic property extraction.

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Characterization Data

In the landscape of drug discovery and materials science, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, experience-driven approac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of characterization data for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, a compound of interest for its potential applications in various fields. We will move beyond a simple recitation of data, instead focusing on the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data in a comparative context. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated understanding of their molecules.

Foundational Principles: A Multi-Technique Approach to Structural Elucidation

The core principle of robust compound characterization lies in the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and only when these pieces fit together seamlessly can we have high confidence in the identity and purity of a compound. For a molecule like 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, with its distinct aromatic and ester functionalities, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis provides a comprehensive characterization profile.

The trustworthiness of this process is ensured by adhering to established protocols and referencing internationally recognized standards, such as those set forth by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[1][2][3][4][5] These organizations provide the framework for data acquisition and reporting, ensuring that the generated data is both reliable and comparable across different laboratories and studies.[1][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts of these protons are influenced by their local electronic environment, providing key structural insights.[10][11]

Expected ¹H NMR Spectral Features:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
tert-butyl~1.3Singlet (s)9H
Benzyl CH₂~5.1Singlet (s)2H
Aromatic Protons7.0 - 8.2Multiplets (m)13H

The integration of the peaks, which reflects the relative number of protons giving rise to each signal, is a critical validation point.[10] For instance, the nine protons of the tert-butyl group should integrate to a value that is 4.5 times that of the two benzylic protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon environments.

Expected ¹³C NMR Spectral Features:

Carbon Environment Expected Chemical Shift (ppm)
tert-butyl (CH₃)~31
tert-butyl (quaternary C)~35
Benzyl CH₂~70
Aromatic & Carbonyl Carbons115 - 165
Cross-Validation Through Analogous Compounds

To build confidence in our assignments, we can compare the observed spectra with those of structurally similar compounds. For example, comparing the spectrum of our target molecule with that of methyl 4-tert-butylbenzoate[12] allows us to confidently assign the signals corresponding to the 4-tert-butylbenzoyl moiety. Similarly, comparison with compounds containing a benzyloxy group helps in assigning the benzylic and associated aromatic signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures data quality and reproducibility.[11][13]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11][13] The choice of solvent is critical as it should not contain protons that would obscure the signals from the analyte.[10]

  • Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL solvent Transfer Transfer to NMR tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference to TMS/Solvent Process->Reference Integrate Integrate Peaks (¹H NMR) Reference->Integrate Assign Assign Peaks Integrate->Assign Compare Compare with Analogs Assign->Compare

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules.[14] This makes it particularly useful for identifying the presence of specific functional groups.[15]

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (ester)1735 - 1750Strong
C-O (ester)1250 - 1300Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1450 - 1600Medium-Weak

The presence of a strong absorption band in the region of 1735-1750 cm⁻¹ is a key indicator of the ester carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common sampling technique for solids as it requires minimal sample preparation.[14][16]

  • Background Scan: Record a background spectrum of the clean ATR crystal.[17]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[16]

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation Background Record Background Spectrum Place_Sample Place Sample on ATR Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Record_Sample Record Sample Spectrum Apply_Pressure->Record_Sample Identify_Bands Identify Characteristic Absorption Bands Record_Sample->Identify_Bands Compare_Literature Compare with Literature Values Identify_Bands->Compare_Literature

Caption: Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers additional structural information.[18] For 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to observe the molecular ion with minimal fragmentation.[18][19]

Expected Mass Spectral Data (ESI-MS):

  • Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): The most crucial piece of information is the mass-to-charge ratio (m/z) corresponding to the protonated or sodiated molecule.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation pattern should be consistent with the known structure. For example, cleavage of the ester bond or the benzylic ether bond would lead to predictable fragment ions.

Cross-Validation with High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This serves as a powerful confirmation of the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The sample is ionized using an electrospray source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Logical Flow of Mass Spectrometry Data Interpretation

MS_Interpretation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_validation Validation Acquire_Spectrum Acquire Mass Spectrum (e.g., ESI-MS) Identify_M_Ion Identify Molecular Ion Peak Acquire_Spectrum->Identify_M_Ion Analyze_Fragments Analyze Fragmentation Pattern Acquire_Spectrum->Analyze_Fragments Determine_MW Determine Molecular Weight Identify_M_Ion->Determine_MW HRMS Confirm Elemental Composition (HRMS) Determine_MW->HRMS Propose_Fragments Propose Fragment Structures Analyze_Fragments->Propose_Fragments Compare_Predicted Compare with Predicted Fragmentation Propose_Fragments->Compare_Predicted

Caption: Logical Flow of Mass Spectrometry Data Interpretation.

Melting Point Analysis: A Gauge of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[20] Impurities tend to depress and broaden the melting point range.[20][21] Therefore, a sharp melting point is a good indicator of compound purity.

Cross-Validation with Analogous Compounds

The melting point is influenced by factors such as molecular weight, symmetry, and intermolecular forces. Comparing the melting point of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate with structurally related compounds can provide insights into the effects of different functional groups on crystal packing.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the crystalline sample.[22]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[20][21][22]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C per minute) near the expected melting point.[23]

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

Comparative Data Summary

Technique 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Analog 1: tert-Butyl 4-hydroxybenzoate[24] Analog 2: Phenyl Benzoate Derivatives[25]
¹H NMR Distinct signals for tert-butyl, benzyl, and aromatic protons.Signals for tert-butyl, aromatic protons, and a hydroxyl proton.Signals corresponding to the respective phenyl and benzoate moieties.
¹³C NMR Characteristic signals for all unique carbon environments.Signals for tert-butyl, aromatic, and hydroxyl-bearing carbons.Signals corresponding to the carbon skeletons of the derivatives.
IR (cm⁻¹) ~1740 (C=O, ester), ~1270 (C-O, ester)~1680 (C=O, acid), ~3300 (O-H, broad)~1730-1750 (C=O, ester)
MS (m/z) [M+H]⁺ or [M+Na]⁺ corresponding to C₂₄H₂₄O₃[M-H]⁻ corresponding to C₁₁H₁₄O₃Molecular ions corresponding to their respective formulas.
Melting Point (°C) Specific, sharp range165-168 °CVaries with structure

Conclusion: A Self-Validating System for Compound Characterization

The cross-validation of characterization data for 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, as outlined in this guide, represents a self-validating system. Each analytical technique provides a layer of evidence that, when combined, builds a comprehensive and trustworthy profile of the molecule. The consistency of the data from NMR, IR, and MS, all pointing to the same structure, coupled with a sharp melting point indicating high purity, provides a high degree of confidence in the identity and quality of the compound. By adhering to standardized protocols and comparing data with known analogs, researchers can ensure the scientific integrity of their findings, a cornerstone of successful research and development.

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Comparative

A Comparative Guide to the Synthesis and Evaluation of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Analogs

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and comparative evaluation of analogs based on the 4-(Benzyloxy)phenyl 4-ter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and comparative evaluation of analogs based on the 4-(Benzyloxy)phenyl 4-tert-butylbenzoate scaffold. We will delve into robust synthetic methodologies, detail protocols for biological characterization, and establish a logical framework for structure-activity relationship (SAR) analysis.

Introduction: The Phenyl Benzoate Scaffold

The phenyl benzoate core is a privileged structure in both medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities and are foundational to the development of liquid crystals.[1][2] The parent scaffold, 4-(Benzyloxy)phenyl 4-tert-butylbenzoate, combines several key features: a protected phenol (benzyloxy group), a rigid biphenyl-like ester linkage, and a lipophilic tert-butyl group. These features make it an attractive starting point for developing novel therapeutic agents or functional materials.

Analogs of this scaffold can be systematically designed to probe interactions with biological targets or to fine-tune physicochemical properties.[3][4] By modifying the peripheral substituents—for instance, replacing the tert-butyl group or altering the benzyloxy moiety—researchers can optimize potency, selectivity, and pharmacokinetic profiles. This guide offers a detailed roadmap for this optimization process, grounded in established chemical and biological protocols.

Synthetic Strategies for Analog Generation

The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate and its analogs primarily relies on esterification reactions. The choice of method depends on the stability of the starting materials and the desired scale of the reaction. We present three reliable, field-proven methods.

Workflow for Analog Synthesis

The general workflow involves selecting a substituted phenol and a substituted benzoic acid (or its activated form) to generate a library of analogs for screening.

cluster_0 Reactant Selection cluster_1 Esterification Method Phenol Substituted Phenol (e.g., 4-Benzyloxyphenol) Fischer Method 1: Fischer Esterification Phenol->Fischer Schotten Method 2: Schotten-Baumann Phenol->Schotten Steglich Method 3: Steglich Esterification Phenol->Steglich Acid Substituted Benzoic Acid (e.g., 4-tert-Butylbenzoic Acid) Acid->Fischer Acid->Schotten (as Acid Chloride) Acid->Steglich Product Target Analog: Substituted Phenyl Benzoate Fischer->Product Schotten->Product Steglich->Product

Caption: General workflow for synthesizing phenyl benzoate analogs.

Method 1: Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid with an alcohol (in this case, a phenol) under acidic catalysis.

  • Causality: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl group of the phenol.[5] The reaction is an equilibrium, typically driven to completion by removing water or using an excess of one reactant.[5]

Experimental Protocol: Synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzoate

  • Reactant Setup: In a 100 mL round-bottom flask, combine 4-tert-butylbenzoic acid (1.78 g, 10 mmol), 4-benzyloxyphenol (2.00 g, 10 mmol), and toluene (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL) to the mixture while stirring.

  • Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue for 4-6 hours, or until the theoretical amount of water has been collected.[5][6]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 30 mL), 5% aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final ester.

Method 2: Schotten-Baumann Reaction

This method is ideal for converting phenols to esters using an acid chloride under basic conditions.

  • Causality: The base (e.g., NaOH or pyridine) serves two critical functions: it deprotonates the phenol to form the much more nucleophilic phenoxide ion, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8] This reaction is often rapid and can be performed at room temperature.

Experimental Protocol: Synthesis using 4-tert-butylbenzoyl chloride

  • Reactant Setup: Dissolve 4-benzyloxyphenol (2.00 g, 10 mmol) in 10% aqueous sodium hydroxide (20 mL) in a flask with vigorous stirring. Cool the mixture in an ice bath.

  • Acylation: Add 4-tert-butylbenzoyl chloride (2.15 g, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir vigorously for 1 hour at room temperature. The product will often precipitate as a solid.[8]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts, followed by a small amount of cold ethanol.[8]

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure ester.

Method 3: Steglich Esterification (DCC/DMAP Coupling)

This is a mild and highly efficient method for forming esters, particularly for sensitive or sterically hindered substrates.

  • Causality: N,N'-Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the phenol.[1][9]

Experimental Protocol: DCC/DMAP-Mediated Synthesis

  • Reactant Setup: In a dry flask under a nitrogen atmosphere, dissolve 4-tert-butylbenzoic acid (1.78 g, 10 mmol), 4-benzyloxyphenol (2.00 g, 10 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Coupling Agent: Cool the solution to 0°C in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.[1]

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Comparative Evaluation of Analogs

Once a library of analogs is synthesized, a systematic evaluation is necessary to establish structure-activity relationships (SAR). This involves confirming the chemical structure and then assessing biological activity using relevant assays.

Structure-Activity Relationship (SAR) Workflow

A typical SAR study follows a logical loop of design, synthesis, testing, and analysis to optimize a lead compound.

A Identify Lead Scaffold (e.g., 4-Benzyloxy...benzoate) B Design Analog Library (Vary Substituents) A->B C Synthesize Analogs (Methods 1, 2, or 3) B->C D Biological Screening (Biochemical & Cell-Based Assays) C->D E Analyze Data & Establish SAR D->E F Design Next-Generation Analogs E->F Key Insights F->C Iterative Optimization

Caption: The iterative cycle of a Structure-Activity Relationship study.

Biological Activity Assays

The choice of assay is dictated by the therapeutic target or desired biological effect. Bioassays are fundamental tools for measuring the efficacy and potency of compounds.[10]

  • Biochemical Assays: These in vitro assays measure the direct interaction of a compound with an isolated biological target, such as an enzyme or receptor. They are crucial for determining potency (e.g., IC₅₀ or Kᵢ values) and mechanism of action.[11]

  • Cell-Based Assays: These assays use living cells to evaluate a compound's effect in a more complex biological context, providing insights into cytotoxicity, cell viability, pathway modulation, or other cellular phenotypes.[10]

Experimental Protocol: General MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., A549 human lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Analysis and SAR Table

The data generated from biological assays should be organized to facilitate easy comparison and the identification of trends. A well-structured SAR table is essential for this purpose.

Table 1: Hypothetical SAR Data for 4-(Benzyloxy)phenyl Benzoate Analogs

Compound IDR¹ (at A-Ring)R² (at B-Ring)IC₅₀ (µM) vs. Target XCell Viability (A549, IC₅₀ in µM)
Parent -OCH₂Ph-C(CH₃)₃15.2> 50
Ana-01 -OCH₂Ph-CF₃5.845.1
Ana-02 -OCH₂Ph-Cl9.3> 50
Ana-03 -OCH₂Ph-OCH₃25.1> 50
Ana-04 -OCH₃-C(CH₃)₃30.5> 50
Ana-05 -F-C(CH₃)₃22.4> 50

Conclusion

The 4-(Benzyloxy)phenyl 4-tert-butylbenzoate scaffold represents a versatile platform for chemical exploration. By employing robust synthetic strategies such as Fischer esterification, the Schotten-Baumann reaction, or DCC/DMAP coupling, researchers can efficiently generate diverse libraries of analogs. A systematic approach to biological evaluation, coupled with disciplined SAR analysis, is paramount for identifying compounds with enhanced potency and desired properties. The methodologies and frameworks presented in this guide provide a solid foundation for advancing research programs based on this promising chemical class.

References

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Validation

Benchmarking 4-(Benzyloxy)phenyl 4-tert-butylbenzoate Against Commercial Liquid Crystals: A Guide for Advanced Templating

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal liquid crystalline (LC) matrix for advanced applications beyond traditional electro-optics. While commercial standards like...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal liquid crystalline (LC) matrix for advanced applications beyond traditional electro-optics. While commercial standards like 5CB and E7 dominate the display industry, their high polarity and rigid steric profiles often make them unsuitable for biological interfacing or structural templating.

This guide benchmarks 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (BPTBB) —a highly functionalized calamitic (rod-like) liquid crystal—against commercial standards. By leveraging its unique steric and thermodynamic properties, BPTBB serves as a superior host matrix for drug formulation and biosensor templating.

Structural and Thermodynamic Benchmarking

BPTBB features a central phenyl benzoate rigid core, which drives mesophase formation through anisotropic dispersion forces. Unlike standard cyanobiphenyls, its terminal groups—a flexible benzyloxy tail and a bulky tert-butyl group—provide exceptional steric tuning.

Recent molecular dynamics simulations on phenyl benzoate mesogens demonstrate that minor structural modifications (such as the addition of bulky methyl or tert-butyl groups) trade local conformational entropy for global nematic order, directly influencing macroscopic transition temperatures and making them highly tunable for specific thermal windows 1.

Quantitative Comparison Table
Parameter4-(Benzyloxy)phenyl 4-tert-butylbenzoate (BPTBB)5CB (4-Cyano-4'-pentylbiphenyl)E7 (Commercial Mixture)
Core Architecture Phenyl benzoate (Ester linkage)BiphenylMixed Biphenyls & Terphenyl
Terminal Moieties Benzyloxy, tert-butylCyano, PentylCyano, Mixed Alkyl/Alkoxy
Phase Behavior Crystalline Smectic/Nematic IsotropicNematic (24°C – 35°C)Broad Nematic (-10°C – 60°C)
Dielectric Anisotropy ( Δϵ ) Moderate (Ester-driven)High Positive (+11.5)High Positive (+13.8)
Steric Profile High (Bulky tert-butyl group)Low (Linear pentyl chain)Low to Moderate
Primary Utility Host-guest templating, drug formulationElectro-optics, basic researchLCDs, tunable photonics

Self-Validating Experimental Methodologies

To rigorously benchmark BPTBB for advanced formulation applications, we must employ a self-validating triad of analytical techniques. Do not rely on a single thermal metric; phase characterization must be an internally verified system.

Protocol 1: Phase Transition Mapping via DSC and POM

This protocol couples thermodynamic quantification with optical validation to prevent the mischaracterization of mesophases.

  • Step 1: Differential Scanning Calorimetry (DSC)

    • Procedure: Encapsulate 3–5 mg of purified BPTBB in an aluminum pan. Perform heating and cooling cycles at a rate of 10°C/min under a continuous nitrogen atmosphere.

    • Causality: DSC is utilized to quantify the exact transition temperatures and the enthalpy ( ΔH ) of phase transitions. However, DSC only detects changes in heat capacity; it cannot assign spatial symmetry to the mesophase (e.g., distinguishing a highly ordered smectic phase from a nematic phase).

  • Step 2: Polarized Optical Microscopy (POM)

    • Procedure: Place the BPTBB sample between two untreated glass slides on a precision hot stage. Observe under crossed polarizers while matching the exact thermal ramp used in the DSC.

    • Causality: POM optically validates the phase assignment derived from the DSC thermogram. A transition peak on DSC is only confirmed as a nematic phase if a characteristic schlieren or threaded texture appears under POM. This cross-validation ensures absolute trustworthiness in your phase mapping.

Protocol 2: Thermodynamic Profiling via Inverse Gas Chromatography (IGC)

For applications in drug delivery, understanding how the liquid crystal interacts with guest molecules (solvents or active pharmaceutical ingredients) is paramount.

  • Step 1: Column Preparation

    • Procedure: Coat a solid inert support (e.g., Chromosorb W) with BPTBB, which acts as the stationary phase, and pack it uniformly into a GC column.

  • Step 2: Infinite Dilution Profiling

    • Procedure: Inject volatile probe molecules at infinite dilution across the thermodynamic equilibrium region (e.g., 160–200°C). Calculate the specific retention volume ( Vg0​ ) based on the retention times.

    • Causality: As established by Cakar et al., IGC at infinite dilution precisely determines Flory-Huggins interaction parameters and the partial molar heat of mixing 2. This provides a predictive thermodynamic model for how well BPTBB will encapsulate and release a pharmaceutical guest, validating its utility beyond simple optical displays.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow and self-validating nature of the experimental protocols used to benchmark BPTBB for biosensor and drug formulation applications.

G A Synthesis & Purification (BPTBB Mesogen) B Differential Scanning Calorimetry (DSC) A->B Thermal Analysis C Polarized Optical Microscopy (POM) A->C Optical Texture D Inverse Gas Chromatography (IGC) A->D Solute Interaction E Phase Transition & Thermodynamic Mapping B->E u0394H, Transition Temps C->E Phase Validation D->E Flory-Huggins Params F Biosensor Templating & Drug Formulation E->F Host-Guest Integration

Workflow of liquid crystal phase characterization and biosensor templating for BPTBB.

Conclusion

While commercial mixtures like E7 are optimized for broad-temperature nematic stability in displays, they lack the chemical versatility required for advanced biological applications. 4-(Benzyloxy)phenyl 4-tert-butylbenzoate (BPTBB) provides a sterically tunable, lower-polarity alternative. By employing a self-validating methodology of DSC, POM, and IGC, researchers can accurately map its thermodynamic profile, ensuring highly controlled host-guest interactions for next-generation drug delivery systems and biosensors.

References

  • Votava, J. S., Davidson, E. C., & Webb, M. (2026). Impact of Methylation on the Nematic Phase of Phenyl Benzoate Mesogens and Dimers. ChemRxiv.[Link]

  • Cakar, A. E., Cakar, F., Ocak, H., Karavelioglu, S., Bilgin Eran, B., & Cankurtaran, O. (2023). Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. Phase Transitions, Taylor & Francis.[Link]

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